Product packaging for CALCIUM OXIDE(Cat. No.:CAS No. 73018-51-6)

CALCIUM OXIDE

Cat. No.: B1588162
CAS No.: 73018-51-6
M. Wt: 56.08 g/mol
InChI Key: BRPQOXSCLDDYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Oxide (CaO), commonly known as quicklime or burnt lime, is a white, caustic, alkaline, crystalline solid at room temperature and a widely used chemical compound . It is produced via the thermal decomposition (calcination) of calcium carbonate materials, such as limestone or seashells, at temperatures above 825°C . In modern research, high-purity and nano-scale this compound has gained significant attention as a valuable heterogeneous catalyst. Its strong surface basicity, thermal stability, low cost, and low toxicity make it an excellent green catalyst for various organic transformations . Key applications include facilitating multicomponent reactions for the synthesis of nitrogen- and oxygen-containing heterocyclic compounds, which are crucial scaffolds in pharmaceutical development . Furthermore, this compound nanoparticles are highly effective in transesterification reactions for sustainable biodiesel production, offering benefits such as easy recovery, reusability, and high yield under mild conditions . Recent studies also explore its potential in antifungal formulations and as a material for carbon dioxide capture processes . This product is provided as a high-purity reagent strictly for research purposes. FOR RESEARCH USE ONLY (RUO). NOT FOR HUMAN OR PERSONAL USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaO B1588162 CALCIUM OXIDE CAS No. 73018-51-6

Properties

IUPAC Name

calcium;oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.O/q+2;-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPQOXSCLDDYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029631
Record name Calcium oxide
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Molecular Weight

56.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73018-51-6, 1305-78-8
Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, acid-isomerized
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Record name Calcium oxide
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Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, acid-isomerized
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Record name LIME (CALCIUM OXIDE)
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Synthesis Methodologies and Advanced Precursor Utilization

Conventional Thermal Decomposition Routes

The most established and widely used method for producing calcium oxide is thermal decomposition, which involves heating calcium-rich materials to high temperatures.

The primary industrial method for synthesizing this compound is the calcination of limestone and other materials rich in calcium carbonate (CaCO₃), such as seashells. wikipedia.orgstackexchange.combyjus.com This process, also known as lime-burning, takes place in a lime kiln where the material is heated to temperatures exceeding 825°C (1,517°F). wikipedia.orgstackexchange.combrainly.in At these high temperatures, the calcium carbonate decomposes, releasing a molecule of carbon dioxide (CO₂) and leaving behind this compound, commonly known as quicklime (B73336). wikipedia.orgwikipedia.orgck12.org The fundamental chemical reaction for this process is:

CaCO₃(s) → CaO(s) + CO₂(g) wikipedia.org

This reaction is a foundational process in the cement and chemical industries. wikipedia.orgallen.in Industrially, the process is often carried out in rotary or shaft kilns at temperatures ranging from 900°C to 1270°C. byjus.comck12.orguw.edu To ensure the reaction proceeds to completion, the carbon dioxide gas is typically removed immediately. byjus.com

The reactivity of the this compound produced is a critical quality parameter that is heavily influenced by the calcination conditions. icevirtuallibrary.comresearchgate.net Key factors include calcination temperature, duration, the partial pressure of CO₂, and the physical and chemical properties of the limestone feedstock. diva-portal.orgmdpi.com

Increasing the calcination temperature and/or extending the residence time in the kiln can be detrimental to reactivity. icevirtuallibrary.com These conditions, often referred to as "overburning," cause the CaO crystals to grow, agglomerate, and sinter. icevirtuallibrary.comsaimm.co.za This sintering process leads to a collapse of the pore structure created by the release of CO₂, resulting in a reduction of the specific surface area and porosity, which in turn dramatically decreases the reactivity of the quicklime. icevirtuallibrary.comdiva-portal.org Studies have shown that the least reactive quicklime is often produced at the highest calcination temperatures and longest durations. diva-portal.org For instance, one study found that for certain limestones, the most reactive quicklime was obtained by calcining at 1000°C for 60 minutes, while the least reactive resulted from calcination at 1100°C for 60 minutes. diva-portal.org

The chemical composition of the raw material also plays a significant role. icevirtuallibrary.com Impurities such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and magnesium oxide (MgO) within the limestone can react with the newly formed CaO at high temperatures, leading to a reduction in lime reactivity. icevirtuallibrary.commdpi.com Conversely, a higher initial pore volume and specific surface area in the limestone can enhance heat conduction, promote uniform decomposition, and result in a more reactive final product. mdpi.com Smaller particle sizes of the carbonate feedstock also facilitate a more rapid decomposition due to a larger surface area. unram.ac.id

Table 1: Influence of Calcination Parameters on this compound Reactivity
ParameterEffect on ReactivityUnderlying MechanismSource
TemperatureDecreases with excessive temperature ("overburning")Causes sintering and growth of CaO grains, reducing specific surface area and porosity. icevirtuallibrary.comsaimm.co.za
DurationDecreases with prolonged timePromotes agglomeration and densification of particles, leading to lower surface area. icevirtuallibrary.com
Feedstock Particle SizeIncreases with smaller particle sizeA larger surface area facilitates more rapid and complete thermal decomposition. unram.ac.id
Feedstock Impurities (e.g., SiO₂, Al₂O₃)Decreases reactivityImpurities can react with CaO, leading to the combination of lime particles and reduced reactivity. icevirtuallibrary.commdpi.com
Feedstock Porosity/Surface AreaIncreases with higher initial porosityEnhances heat conduction, leading to more uniform decomposition and preventing "overburning" of the shell or "underfiring" of the core. mdpi.com

Green Synthesis Approaches for this compound Nanoparticles

In recent years, there has been a growing interest in developing environmentally friendly, or "green," methods for synthesizing this compound, particularly in nanoparticle form. These approaches utilize natural materials and avoid the use of toxic reagents. wasdlibrary.orgijera.com

A prominent green synthesis route involves the use of aqueous plant extracts. jchemrev.cominformaticsjournals.co.in In this method, extracts from various plant parts, such as leaves, serve as capping or stabilizing agents. wasdlibrary.orgjchemrev.com Phytochemicals present in the extracts—including flavonoids, phenols, and amino acids—facilitate the formation of nanoparticles and prevent their agglomeration. jchemrev.com

The general process involves mixing a calcium salt solution, such as calcium nitrate (B79036), with the plant extract. ijera.com A precipitating agent, like sodium hydroxide (B78521), is then added to form a precipitate of calcium hydroxide, which is subsequently filtered, dried, and sometimes calcined at moderate temperatures to yield this compound nanoparticles. wasdlibrary.orgijera.com Various plant extracts have been successfully used for this purpose, including those from Papaya leaf (Carica papaya), Green Tea (Camellia sinensis), Curry leaves (Murraya koenigii), Lemongrass (Cymbopogon citratus), and Rhododendron arboreum. wasdlibrary.orgijera.comjchemrev.cominformaticsjournals.co.inslideshare.net This bio-inspired approach is considered cost-effective, simple, and eco-friendly. wasdlibrary.orgijera.com

The conversion of calcium-rich biological waste into valuable this compound is a key strategy in promoting a circular economy. mdpi.com Various biowastes, which are predominantly composed of calcium carbonate, serve as excellent, low-cost, and sustainable precursors for CaO synthesis. frontiersin.orgmdpi.com The production method is typically a straightforward calcination process, similar to that used for limestone, which is considered an environmentally clean, chemical-free technique. mdpi.com

Commonly utilized biowaste precursors include:

Eggshells: Chicken, duck, and hatchery eggshells are widely used due to their high calcium carbonate content (over 90%). mdpi.comfrontiersin.orguinsgd.ac.id Simple calcination at temperatures between 700°C and 900°C effectively converts the CaCO₃ in eggshells into pure CaO. frontiersin.orgmdpi.comijcce.ac.ir

Snail Shells: Shells from river snails and golden apple cherry snails are another viable source. chula.ac.thscielo.br Studies have shown that calcination at temperatures from 700°C to 1050°C can produce CaO with high purity. chula.ac.thscielo.brjstt.vn

Fish Bones: Waste bones from various fish species, such as snakehead murrel and tuna, are rich in calcium and can be thermally decomposed to produce CaO. neliti.comui.ac.iduki.ac.id Calcination is typically performed at temperatures ranging from 800°C to 1100°C for several hours. neliti.comui.ac.id

Oyster and Scallop Shells: Mollusk shells, including those from oysters and scallops, are also effective precursors for CaO synthesis through thermal decomposition at temperatures around 900°C. wikipedia.orgmdpi.com

This valorization process not only provides an alternative source for a valuable chemical but also helps mitigate waste disposal problems.

Table 2: Research Findings on CaO Synthesis from Biowaste Precursors
Biowaste SourceCalcination ConditionsKey FindingsSource
Chicken Eggshells700°C for 7 hoursProduced spherical, single-crystal CaO nanoparticles with diameters of 5-30 nm. frontiersin.org
Duck Eggshells700°C for 7 hoursBall milling followed by calcination produced CaO particles with an average diameter of 394 nm. uinsgd.ac.id
River Snail Shells700°C, 800°C, 900°C for 4 hoursCaO content increased with temperature, reaching 73.88% at 900°C. chula.ac.th
Golden Apple Cherry Snail Shells1050°C for 2 hoursA two-step process of deproteination followed by calcination yielded 99.5% CaO. scielo.br
Fish Bones (mixed)1000°C for 3 hoursProduced CaO with a diffraction pattern similar to the standard, effective as a catalyst. ui.ac.id
Oyster Shells900°CSuccessfully converted waste oyster shells into CaO. mdpi.com

Advanced Chemical Synthesis Techniques for Tailored Architectures

Beyond conventional calcination, several advanced chemical synthesis methods are employed to produce this compound, often with precisely controlled architectures like monodispersed nanoparticles. mdpi.com These techniques offer advantages over traditional routes, such as lower synthesis temperatures and the ability to tailor particle size and morphology, though they can be more complex. mdpi.commdpi.com

Some of these advanced methods include:

Sol-Gel Method: This technique involves dissolving a precursor (e.g., eggshells in acid to form calcium chloride) to create a solution, which is then hydrolyzed to form a 'sol'. mdpi.com The sol transitions into a gel-like network (e.g., calcium hydroxide), which is then dried and calcined at a high temperature to yield CaO nanoparticles. mdpi.com

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution within a sealed, heated vessel (autoclave). frontiersin.org For CaO, a calcium salt solution is typically heated under pressure, allowing for the formation of well-defined nanoparticles. frontiersin.orgdergipark.org.tr

Co-precipitation: This technique involves dissolving a calcium salt in a solvent and then adding a precipitating agent to cause the formation of an insoluble calcium compound (like calcium hydroxide or calcium carbonate), which is then isolated and calcined to produce CaO. mdpi.comunjani.ac.id

Pechini Method: This process involves the formation of a polymeric resin containing uniformly distributed metal cations. A calcium salt is mixed with a chelating agent (like citric acid) and a polymerizing agent (like ethylene (B1197577) glycol), and the resulting resin is heated to remove organics and form the metal oxide. scielo.org

These methods provide pathways to synthesize CaO with specific properties that are not always achievable through simple thermal decomposition. mdpi.com

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs water as a solvent in a closed system under elevated temperature and pressure to facilitate the crystallization of materials. dergipark.org.trresearchgate.netdergipark.org.tr This technique is recognized for its simplicity, cost-effectiveness, and ability to operate at relatively low temperatures and pressures, which makes it an advantageous route for producing metal oxide nanoparticles. dergipark.org.trresearchgate.netdergipark.org.tr The process can utilize various calcium-containing precursors, including waste materials like snail or cockle shells, which positions it as an economical and environmentally sustainable option. dergipark.org.trresearchgate.netdergipark.org.trchalcogen.ro

In a typical process, a calcium precursor such as calcium carbonate (CaCO₃) from snail shells is subjected to hydrothermal treatment. dergipark.org.trresearchgate.netdergipark.org.tr The synthesis can be performed by heating the precursor material in an aqueous solution within a Teflon-lined autoclave. frontiersin.org Research has demonstrated the successful conversion of calcium carbonate from snail shells into this compound nanoparticles using this method. dergipark.org.trresearchgate.net Characterization using techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) has confirmed the transformation, with thermogravimetric analysis (TGA) showing a significant weight loss peak around 700 °C, indicative of the CaCO₃ to CaO conversion. dergipark.org.trresearchgate.netdergipark.org.tr The resulting nanoparticles have been observed to have spherical shapes with average particle sizes around 50 nanometers. dergipark.org.trresearchgate.netdergipark.org.tr

The properties of the synthesized CaO can be controlled by adjusting parameters such as temperature, reaction time, and the use of surfactants. nih.govacs.org Surfactants like Pluronic P123, cetyltrimethylammonium bromide (CTAB), or polyethylene (B3416737) glycol (PEG) can be introduced to act as templates, influencing the morphology and pore structure of the final CaO product. acs.orgacs.org For instance, using PEG as a template at a hydrothermal temperature of 240 °C for 72 hours, followed by calcination, can produce a single-crystalline mesoporous CaO with a high surface area of 257 m²/g. acs.orgacs.org

PrecursorMethodConditionsResulting ProductReference(s)
Snail Shells (CaCO₃)Hydrothermal-Spherical CaO nanoparticles, ~50 nm avg. size dergipark.org.trresearchgate.netdergipark.org.tr
Calcium Nitrate (Ca(NO₃)₂)HydrothermalHeated in Teflon-lined autoclave at 120°C–200°C for 6–24 h with NaOHCaO nanoparticles with controlled characteristics frontiersin.org
Irregular CaO PowdersSurfactant-Assisted HydrothermalWith PEG, 240 °C, 72 h, then calcination at 600 °CSingle-crystalline 3D mesoporous CaO, surface area 257 m²/g acs.orgacs.org
Calcium Nitrate TetrahydrateSol-Gel HydrothermalWith citric acid and 2 M NaOH3D hierarchical calcite hollow microspheres rsc.org

Chemical Precipitation Methods

Chemical precipitation is a widely used technique for synthesizing this compound nanoparticles due to its scalability and control over particle size. kemdikbud.go.idproquest.comresearchgate.net The method involves dissolving a calcium salt in a solvent and then adding a precipitating agent to form an insoluble calcium precursor, which is subsequently calcined to yield this compound. kemdikbud.go.idresearchgate.net

A common approach involves using calcium acetate (B1210297) as the precursor and oxalic acid as the precipitating agent. kemdikbud.go.id In one study, an oxalic acid solution was slowly added to a calcium acetate solution with constant stirring for 12 hours at room temperature. kemdikbud.go.id This process yielded a calcium oxalate (B1200264) precipitate, which was then washed, dried at 120 °C, and calcined at 800 °C for 6 hours to produce CaO nanoparticles. kemdikbud.go.id The concentration of the initial precursor solution was found to directly influence the final particle size, with lower concentrations (e.g., 0.05 M) yielding smaller particles (55.758 nm). kemdikbud.go.id

Another variation utilizes calcium chloride (CaCl₂) and sodium hydroxide (NaOH) as the starting materials. proquest.comresearchgate.net The reaction between aqueous solutions of CaCl₂ and NaOH forms a calcium hydroxide (Ca(OH)₂) precipitate. researchgate.net This precipitate is then calcined to produce CaO nanoparticles. proquest.comresearchgate.net Similarly, calcium nitrate tetrahydrate can be reacted with sodium hydroxide to form a calcium hydroxide precipitate, which is then calcined at around 600 °C for several hours to obtain CaO nanoparticles. researchgate.net The use of capping agents, such as polyvinylpyrrolidone (B124986) (PVP), can be incorporated to control the agglomeration of the nanoparticles during synthesis. sid.ir

Calcium PrecursorPrecipitating AgentCalcination TemperatureKey FindingsReference(s)
Calcium AcetateOxalic Acid800 °C for 6 hParticle size increases with precursor concentration; 55.758 nm from 0.05 M solution. kemdikbud.go.id
Calcium Chloride (CaCl₂)Sodium Hydroxide (NaOH)-Forms Ca(OH)₂ precipitate, which is then calcined to CaO. proquest.comresearchgate.net
Calcium Nitrate TetrahydrateSodium Hydroxide (NaOH)~600 °C for 3 hProduces CaO nanoparticles with a high surface area (129.49 m²/g). researchgate.net
Calcium Nitrate--Polyvinylpyrrolidone (PVP) used as a capping agent to control agglomeration. sid.ir
Blood Clam Shells (dissolved in HCl)Potassium Hydroxide (KOH)300-900 °C for 3 hCaO content ranged from 82.58% to 87.47%. upgris.ac.id

Pechini Method

The Pechini method is a sol-gel type process that involves the chelation of metal cations by a hydroxycarboxylic acid, such as citric acid, followed by polymerization with a polyhydroxyl alcohol, like ethylene glycol, upon heating. scielo.orgrsc.orgacs.org This process forms a polymeric resin in which the metal ions are uniformly distributed, preventing their segregation and ensuring compositional homogeneity in the final oxide product. acs.orgmdpi.com The resin is then calcined at high temperatures to burn off the organic components, yielding a fine, homogenous oxide powder. scielo.org

One synthesis route employs calcium sulfate (B86663) dihydrate (CaSO₄·2H₂O) as the calcium precursor. scielo.org An aqueous solution of the precursor is mixed with a citric acid solution. scielo.org In some variations, the pH of the solution is controlled by adding nitric acid (HNO₃) and ammonium (B1175870) hydroxide (NH₄OH). scielo.orgresearchgate.netresearchgate.net The resulting mixture is heated to form a resin, which is pre-calcined (e.g., at 300°C) and then subjected to a final calcination at temperatures between 800°C and 900°C. scielo.org

Research has shown that the conditions of the Pechini process, particularly pH, significantly impact the composition of the final product. scielo.orgresearchgate.netresearchgate.net When the pH was controlled, X-ray analysis of the product calcined at 900°C confirmed the presence of CaO, along with calcium carbonate (CaCO₃) and calcium hydroxide (Ca(OH)₂). scielo.orgresearchgate.netresearchgate.net In contrast, when the pH was not controlled, only CaCO₃ and Ca(OH)₂ phases were observed after calcination under the same conditions. scielo.orgresearchgate.netresearchgate.net This indicates that pH adjustment is crucial for obtaining the desired this compound phase through this method. The Pechini method is versatile and has been used to synthesize various multicomponent oxides. mdpi.commdpi.comelsevier.es

PrecursorChelating Agent/PolymerCalcination TemperatureKey FindingsReference(s)
Calcium Sulfate DihydrateCitric Acid, Ethylene Glycol800°C - 900°CWith pH control, CaO, CaCO₃, and Ca(OH)₂ phases are formed. Without pH control, only CaCO₃ and Ca(OH)₂ phases appear. scielo.orgresearchgate.netresearchgate.net
Metal Salts (general)Citric AcidHigh TemperatureForms a polymeric resin ensuring uniform distribution of metal ions. acs.org
Ca(NO₃)₂·4H₂O (part of a composite)Tartaric Acid500°C and 700°CSuccessfully synthesized SrCO₃/MgO/CaO/CaCO₃ nanocomposites. mdpi.comresearcher.life

Direct Thermal Decomposition of Precursors

Direct thermal decomposition, or thermolysis, is a chemical decomposition process induced by heat. wikipedia.org This method is a straightforward and common industrial process for producing this compound, often referred to as quicklime. wikipedia.orgsudarshangroup.com The process involves heating a calcium-containing precursor to a temperature at which it breaks down into this compound and other volatile products. wikipedia.orgnagwa.com

The most prevalent precursor for this method is calcium carbonate (CaCO₃), which is abundant in nature in the form of limestone, chalk, and shells. sudarshangroup.commdpi.comnih.gov When calcium carbonate is heated, it decomposes into solid this compound and carbon dioxide gas. wikipedia.orgsudarshangroup.com The decomposition temperature for calcium carbonate typically starts around 825°C, though the rate increases at higher temperatures. sudarshangroup.com Industrial processes often use temperatures around 900°C for complete calcination. mdpi.comnih.govgoogle.com

Other precursors can also be used. Calcium hydroxide (Ca(OH)₂), or slaked lime, decomposes upon heating to yield this compound and water vapor. nagwa.comquora.com This decomposition occurs at lower temperatures than that of calcium carbonate, with studies showing endotherms occurring at temperatures around 426°C and 454°C, depending on the material's crystallinity. canada.caresearchgate.net The reaction is reversible and is utilized in thermal energy storage systems. asme.org

Calcium acetate (Ca(CH₃COO)₂) is another effective precursor. mdpi.comnih.govosti.gov Its thermal decomposition is a multi-step process, but studies using thermogravimetric analysis (TGA) show that the transformation to CaO is generally complete by 800°C. mdpi.comresearchgate.net Research comparing CaO derived from the thermal decomposition of calcium carbonate and calcium acetate (both sourced from waste oyster shells) at 900°C and 750°C respectively, found that calcium acetate yielded a higher purity CaO (91.5% vs 87.8%). mdpi.comnih.govdntb.gov.ua

PrecursorDecomposition TemperatureProductsKey FindingsReference(s)
Calcium Carbonate (CaCO₃)~825°C - 900°CCaO, CO₂A common industrial method for producing quicklime. wikipedia.orgsudarshangroup.com The reaction rate is slow below 750°C and rapid beyond that. researchgate.net wikipedia.orgsudarshangroup.commdpi.comresearchgate.net
Calcium Hydroxide (Ca(OH)₂)~410°C - 510°CCaO, H₂ODecomposition temperature depends on the degree of crystallinity. canada.caresearchgate.net The reversible reaction is used for thermal energy storage. researchgate.netasme.org nagwa.comquora.comcanada.caresearchgate.netasme.org
Calcium Acetate (Ca(CH₃COO)₂)~750°C - 800°CCaO, CO₂, AcetoneYields high-purity CaO; considered a superior precursor to CaCO₃ in some studies. mdpi.comnih.govosti.govresearchgate.netdntb.gov.ua

Advanced Characterization of Calcium Oxide Materials

Spectroscopic Analysis Techniques

Spectroscopic methods provide valuable insights into the chemical bonding, electronic structure, and optical properties of calcium oxide.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a material. In the analysis of this compound, FTIR spectra typically reveal distinct absorption bands that provide information about its composition and purity.

A characteristic peak for the Ca-O bond stretch is observed in the lower wavenumber region. Research has identified this peak at various positions, including approximately 554 cm⁻¹ and 362 cm⁻¹. nanobe.orgui.ac.id The presence of a strong, sharp peak around 3642 cm⁻¹ is often attributed to the O-H stretching of free hydroxyl groups, which may originate from residual calcium hydroxide (B78521) or adsorbed moisture. nanobe.orgnih.gov

Broad absorption bands in the regions of 1400–1500 cm⁻¹ and around 876 cm⁻¹ are indicative of the C-O bond, suggesting the carbonation of the CaO surface due to interaction with atmospheric carbon dioxide. nanobe.orgijitee.org Other smaller peaks observed at wavenumbers such as 1229 cm⁻¹, 1633 cm⁻¹, and 2515 cm⁻¹ can also be attributed to the stretching of C-O from CO₂. nanobe.org The presence of water molecules on the sample surface can be identified by broad absorption bands around 3600 cm⁻¹ and 1480 cm⁻¹. ijitee.org

The following table summarizes key FTIR absorption bands observed in the analysis of this compound and their corresponding interpretations:

Wavenumber (cm⁻¹)InterpretationReference(s)
~3642O-H stretching (free hydroxyl groups) nanobe.orgnih.gov
~3600Surface water molecules ijitee.org
2515, 1633, 1229C-O stretching from CO₂ nanobe.org
1400-1500C-O bond (carbonation) nanobe.orgijitee.org
~876C-O bond (carbonation) nanobe.org
~554Ca-O bond stretching nanobe.org
~362Ca-O specific vibration ui.ac.id

UV-Visible (UV-Vis) spectroscopy is employed to study the optical properties and determine the band gap energy of this compound. The absorption spectrum of CaO nanoparticles typically shows a distinct peak in the UV region. For instance, studies have reported an absorbance peak at 325 nm for biosynthesized this compound nanoparticles. mdpi.com Another study observed maximum absorption at 206 nm. journalcps.com The analysis of the UV-Vis spectrum allows for the calculation of the optical band gap, a crucial parameter for applications in photocatalysis and electronics. For example, a band gap of 3.48 eV has been estimated from the Kubelka-Munk plot derived from diffuse reflectance spectroscopy data. nanobe.org Another investigation determined the band gap energy to be between 5.90 eV and 5.93 eV using a Tauc plot. journalcps.com

ParameterValueReference(s)
Absorption Peak325 nm mdpi.com
Absorption Peak206 nm journalcps.com
Optical Band Gap3.48 eV nanobe.org
Band Gap Energy5.90 - 5.93 eV journalcps.com

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a material, offering insights into its crystal structure and phase purity. While some researchers suggest that pure CaO does not exhibit first-order Raman active modes, second-order effects can produce broad bands around 530 cm⁻¹ and 660 cm⁻¹. researchgate.net However, other studies have reported characteristic Raman peaks for CaO. For example, peaks at 259, 365, and 678 cm⁻¹ have been attributed to Ca-O bonds. researchgate.netresearchgate.net It is important to note that the presence of other phases, such as calcium hydroxide (Ca(OH)₂) and calcium carbonate (CaCO₃), can influence the Raman spectrum. researchgate.netscielo.org For instance, a dominant band at 1081 cm⁻¹ is often associated with the symmetric stretching of the carbonate anion, indicating the reaction of CaO with atmospheric CO₂. researchgate.net

Raman Shift (cm⁻¹)InterpretationReference(s)
259, 365, 678Ca-O bonds researchgate.netresearchgate.net
~530, ~660Second-order effects in pure CaO researchgate.net
1081Symmetric stretching of carbonate anion (CaCO₃) researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis confirms the presence of calcium and oxygen. The Ca 2p spectrum typically shows two peaks corresponding to Ca 2p₃/₂ and Ca 2p₁/₂, with binding energies around 347.1 eV and 350.6 eV, respectively, which are characteristic of the Ca²⁺ valence state. researchgate.net The O 1s spectrum can be deconvoluted to identify different oxygen species. A peak at approximately 531.3 eV is attributed to the O²⁻ in the Ca-O bond of the lattice. researchgate.net The presence of other peaks in the O 1s region can indicate surface hydroxides or carbonates. XPS survey scans can also detect other elements present on the surface. researchgate.net

ElementCore LevelBinding Energy (eV)Reference(s)
Calcium (Ca)Ca 2p₃/₂~347.1 researchgate.net
Ca 2p₁/₂~350.6 researchgate.net
Oxygen (O)O 1s (Ca-O)~531.3 researchgate.net

Morphological and Structural Analysis

Understanding the morphology and crystal structure of this compound is essential for controlling its properties and performance in various applications.

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology, size, and shape of this compound particles. SEM images have revealed various morphologies for CaO, including agglomerated cubical nanoparticles, hexagonal structures, and irregular shapes. nanobe.orgijitee.orgnanoscalereports.com The tendency of CaO nanoparticles to agglomerate is a common observation, attributed to their large surface area and high surface energy. ijitee.org The grain size of CaO can also be estimated from SEM micrographs, with studies reporting sizes ranging from a few nanometers to several hundred nanometers. ijitee.orguinsgd.ac.id For instance, some analyses show particle sizes from 20 nm to 80 nm, while others report a range of 80 nm to 190 nm. nanobe.orgijitee.org The morphology can be influenced by the synthesis method; for example, CaO synthesized from fish bones showed a more homogeneous structure with a smaller size compared to the raw material. ui.ac.id In some cases, SEM analysis has shown the formation of nanoparticles with sizes between 50-60 nm and nanorods with diameters of about 500 nm. researchgate.net

Observed MorphologyParticle/Grain SizeReference(s)
Agglomerated cubical nanoparticles20 nm - 80 nm nanobe.org
Hexagonal morphology- nanoscalereports.com
Grains with no regular shapeFew nm to 0.5 microns ijitee.org
Homogeneous and smaller structure- ui.ac.id
Nanoparticles and nanorods50-60 nm (nanoparticles) researchgate.net
Granular shape189.0 nm researchgate.net
Semi-hexagonal morphology60–275 nm d-nb.info
Roughly spherical, slightly agglomerated~90 nm mdpi.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and crystallographic properties of this compound (CaO) materials at the nanoscale. dergipark.org.tr TEM analyses have revealed diverse morphologies for CaO nanoparticles depending on the synthesis method.

For instance, CaO nanoparticles synthesized via a direct thermal decomposition method have been observed to be nearly spherical. capes.gov.br In another study using a hydrothermal technique with snail shells as a precursor, the resulting CaO nano-catalyst also displayed a spherical shape with an average particle size of 50 nanometers. dergipark.org.trdergipark.org.tr TEM images of CaO nanoparticles derived from carbonation mud waste showed a semi-hexagonal morphology with particle sizes ranging from 60 to 275 nm. d-nb.info Other research has identified varied shapes including flakes, cubes, and tubes. sciencetechindonesia.com

High-resolution TEM (HR-TEM) further provides detailed crystallographic information. dergipark.org.tr Cross-sectional TEM has been used to analyze the structure of nano-thick this compound layers on other materials, such as titanium, providing insights into the layer's interface and structure. researchgate.net

Table 1: Selected TEM Findings for this compound Nanoparticles

Synthesis Source/Method Observed Morphology Particle Size Reference
Hydrothermal (Snail Shells) Spherical 50 nm (average) dergipark.org.trdergipark.org.tr
Direct Thermal Decomposition Nearly Spherical 91-94 nm (mean) capes.gov.br
Carbonation Mud Waste Semi-hexagonal 60–275 nm d-nb.info

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary analytical technique for identifying the crystalline phase and structure of materials. ijates.com For this compound, XRD patterns are used to confirm its formation from precursors like calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) and to analyze its crystal properties. dergipark.org.trscirp.orgscirp.org

The successful transformation of CaCO₃ to CaO is demonstrated by the appearance of characteristic diffraction peaks for this compound and the disappearance of peaks corresponding to the precursor. dergipark.org.tr The XRD pattern for crystalline CaO typically shows characteristic peaks at 2θ values of approximately 32.2°, 37.3°, 53.8°, 64.1°, and 67.3°. researchgate.net The presence of these peaks confirms the successful synthesis of the CaO phase. researchgate.net

Furthermore, XRD data can be used to determine the average crystallite size of the nanoparticles using the Debye-Scherrer equation. dergipark.org.trdergipark.org.tr Studies have reported various crystallite sizes for CaO nanoparticles, such as 25 nm and 42 nm prepared at different molarities, 43.14 nm for particles derived from snail shells, and approximately 20 nm for sol-gel synthesized particles. dergipark.org.trijates.comresearchgate.net Rietveld refinement of XRD data can provide more detailed structural parameters, including lattice parameters and bond lengths. scirp.orgmdpi.com

Table 2: Characteristic XRD Peaks for this compound

Peak Number 2θ Angle (degrees)
1 ~32.2
2 ~37.3
3 ~53.8
4 ~64.1
5 ~67.3

Reference: researchgate.net

Surface Area and Porosity Characterization (e.g., BET Method)

The specific surface area and porosity of this compound are critical properties, particularly for its applications in catalysis and as a sorbent. The Brunauer-Emmett-Teller (BET) method is the standard technique used to determine these characteristics by measuring the physical adsorption of a gas, typically nitrogen, on the material's surface. cdnsciencepub.comupi.edu

The surface area of CaO can vary significantly based on the precursor material and, most importantly, the calcination temperature. cdnsciencepub.com Research has shown that the surface area of CaO decreases rapidly as the calcination temperature increases due to sintering effects. cdnsciencepub.comosti.gov For example, one study reported that the BET surface area for CaO calcined at 745 °C ranged from 13.6 to 34.2 m²/g, but this value dropped to less than 1 m²/g when the temperature was increased to 1090 °C. cdnsciencepub.com Conversely, CaO nanoparticles synthesized from carbonation mud waste exhibited a very high surface area of 747.62 m²/g. d-nb.info Other studies have reported values below 10 m²/g for chalk-derived CaO. core.ac.uk

Porosity analysis, often performed using the Barrett-Joyner-Halenda (BJH) method, provides information on pore volume and diameter. dergipark.org.trosti.gov CaO derived from carbonation mud was found to be mesoporous, with a mean pore diameter of 2.12246 nm and a pore volume of 0.0684226 cc/g. d-nb.info The porosity of CaO is a result of the decomposition of its precursors, which creates voids within the particle interior. dergipark.org.trosti.gov

Table 3: Surface Area of CaO under Different Conditions

CaO Source / Condition Calcination Temp. (°C) BET Surface Area (m²/g) Reference
Pure Calcium Carbonate 745 15.2 cdnsciencepub.com
Ontario Limestones 745 13.6 - 34.2 cdnsciencepub.com
Ontario Limestones 1090 < 1.0 cdnsciencepub.com
Carbonation Mud Waste Not specified 747.62 d-nb.info
Adamawa Chalk 700 - 1200 3.04 - 9.73 core.ac.uk

Thermal and Chemical Reactivity Assessment

Thermogravimetric Analysis (TGA/DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition behavior. analyticalanswersinc.comh-and-m-analytical.com For this compound, TGA is often used to study its formation from various precursors, such as calcium hydroxide (Ca(OH)₂) and calcium carbonate (CaCO₃). dergipark.org.trdergipark.org.tr

A typical TGA curve for a CaO precursor shows distinct weight loss steps corresponding to specific decomposition reactions. For instance, a TGA analysis of CaO that has been exposed to ambient conditions reveals two main mass loss events. researchgate.net The first weight loss, occurring between 350°C and 400°C, is attributed to the decomposition of Ca(OH)₂, releasing water. researchgate.net The second, more significant weight loss occurs at temperatures above 550°C (often cited around 700°C), which corresponds to the decomposition of CaCO₃ into CaO and carbon dioxide (CO₂). dergipark.org.trresearchgate.net The derivative of the TGA curve (DTG) shows peaks at the temperatures where the rate of mass loss is at its maximum, making it easier to identify the precise decomposition temperatures. h-and-m-analytical.com

In the thermal decomposition of calcium oxalate (B1200264) monohydrate (CaC₂O₄·H₂O), a common TGA standard, three distinct weight loss steps are observed: the loss of water to form anhydrous calcium oxalate, the decomposition to calcium carbonate, and finally, the decomposition of calcium carbonate to form this compound. h-and-m-analytical.comyoutube.com

Table 4: TGA Decomposition Stages for CaO Precursors

Precursor Decomposition Temperature Range Product(s) Reference
Ca(OH)₂ 350 - 400°C CaO + H₂O researchgate.net

Temperature Programmed Desorption (TPD) for CO₂ Interaction Studies

Temperature Programmed Desorption (TPD) is a technique used to study the interaction of gases with solid surfaces. In the context of this compound, CO₂-TPD is employed to investigate the strength and nature of CO₂ adsorption sites, which is vital for its application in carbon capture. acs.orgmpg.de

In a CO₂-TPD experiment, the CaO sample is first exposed to CO₂ at a specific temperature, and then heated at a controlled rate. The desorbed CO₂ is monitored, resulting in a desorption profile. The temperature at which the desorption peak maximum occurs correlates with the binding strength of CO₂ to the surface.

Studies on well-ordered CaO(001) films have shown that at low coverages, CO₂ desorbs with a peak maximum shifting from 500 K to 470 K (227°C to 197°C). acs.orgmpg.de At higher exposures, the desorption maximum can shift to significantly higher temperatures, around 570 K (297°C), indicating a stronger interaction that may be stabilized by the presence of surface hydroxyls. acs.orgmpg.de Research on CaO-based catalysts has shown that CO₂ adsorption capacities can be optimized at specific temperatures, with one study finding the highest adsorption at 650°C. researchgate.net TPD studies on mesoporous CaO-silica composites have demonstrated remarkably high CO₂ uptake at 120°C, attributed to chemisorption. rsc.org

Optical Band Gap Energy Determination

The optical band gap is a fundamental electronic property that determines the optical characteristics of a material. This compound is known to be an insulator with a wide optical band gap. researchgate.net

Experimental and theoretical values for the band gap of bulk CaO vary, but are consistently high, with reported values often in the range of 7.03 eV to 7.7 eV. researchgate.netucl.ac.uk This wide band gap explains why CaO is typically a white, insulating solid.

For CaO nanoparticles, the band gap can be significantly different from the bulk material. researchgate.net Studies have reported lower band gap values for CaO nanoparticles, for instance, 2.149 eV and 2.168 eV for nanoparticles synthesized by co-precipitation. ijates.com Another report gives a value of 3.48 eV for nanoparticles, associating the lower value with defect states. researchgate.net This reduction in band gap energy in nanomaterials compared to their bulk counterparts can be attributed to factors such as quantum confinement effects and the presence of surface defects. ijates.comresearchgate.net The band gap can be determined from diffuse reflectance spectroscopy (DRS) measurements. researchgate.net

Table 5: Reported Optical Band Gap Energies for this compound

Material Form Reported Band Gap (eV) Reference
Bulk CaO 7.03 - 7.7 researchgate.netucl.ac.uk
Bulk CaO (Theoretical) 6.016 (indirect) - 6.528 (direct) uclouvain.be
CaO Thin Film 7.1 researchgate.net
CaO Nanoparticles 2.149 - 2.168 ijates.com
CaO Nanoparticles 3.48 researchgate.net
CaO Nanoparticles ~4.7 researchgate.net

Catalytic Applications and Reaction Mechanisms

Heterogeneous Catalysis in Biodiesel Production

The primary catalytic application of calcium oxide is in the transesterification of triglycerides from vegetable oils and animal fats to produce fatty acid methyl esters (FAME), the main component of biodiesel. archivepp.comresearchgate.net CaO's high basicity, low cost, and low solubility in methanol (B129727) make it an attractive alternative to conventional homogeneous catalysts. archivepp.comimist.ma

Transesterification Processes with Vegetable Oils and Animal Fats

This compound is widely utilized as a solid base catalyst for the transesterification of various feedstocks, including vegetable oils like soybean, sunflower, rapeseed, and palm oil, as well as animal fats and waste cooking oils. archivepp.comtaylorfrancis.commdpi.com The process involves the reaction of triglycerides with a short-chain alcohol, typically methanol, in the presence of the CaO catalyst. archivepp.com The strong basic sites on the CaO surface facilitate the reaction, leading to the formation of biodiesel and glycerol (B35011) as a byproduct. researchgate.net

The effectiveness of CaO as a catalyst has been demonstrated in numerous studies. For instance, a 98% yield of biodiesel was achieved from sunflower oil using CaO as a catalyst. mdpi.com Similarly, high yields have been reported for the transesterification of rapeseed oil and waste cooking oil. mdpi.comijfri.com The use of waste materials like animal fats as a feedstock for CaO-catalyzed biodiesel production is also a promising and cost-effective approach. archivepp.com

Catalyst Development from Waste-Derived this compound

A significant area of research focuses on synthesizing this compound catalysts from various low-cost and waste materials, making the biodiesel production process more sustainable and economical. arpgweb.comresearchgate.net Common sources for waste-derived CaO include:

Eggshells: Chicken and quail eggshells, which are primarily composed of calcium carbonate, can be calcined at high temperatures (around 900°C) to produce active CaO catalysts. researchgate.nete3s-conferences.orgmatec-conferences.org

Seashells: Shells from oysters, mussels, clams, and snails are also excellent sources of calcium carbonate and have been successfully converted into effective CaO catalysts for biodiesel production. mdpi.commdpi.commdpi.com

Animal Bones: Waste animal bones can be utilized as a source for preparing CaO-based catalysts. mdpi.com

Limestone: Natural limestone deposits can be a source for producing low-cost CaO catalysts. archivepp.com

These waste-derived catalysts have shown comparable, and in some cases, superior catalytic activity to commercially available CaO. arpgweb.commdpi.com For example, CaO derived from waste cockle shells has been used to produce biodiesel with a yield of 94.13%. mdpi.com

Mechanistic Insights into CaO-Catalyzed Reactions

The catalytic activity of this compound in transesterification is attributed to its basicity. researchgate.net The reaction mechanism is generally understood to proceed as follows:

Methoxide (B1231860) Formation: The reaction initiates with the deprotonation of methanol by the basic sites (O²⁻) on the surface of CaO, forming a methoxide anion (CH₃O⁻). researchgate.net

Nucleophilic Attack: The highly nucleophilic methoxide anion then attacks the carbonyl carbon of the triglyceride molecule, forming a tetrahedral intermediate. researchgate.net

Product Formation: This intermediate subsequently breaks down to form a fatty acid methyl ester (FAME) and a diglyceride anion. researchgate.net This process repeats for the diglyceride and monoglyceride until three molecules of FAME and one molecule of glycerol are produced.

The rate-determining step in this process can vary, with some studies suggesting it is the surface reaction, following the Langmuir-Hinshelwood kinetic model, while others point to methanol adsorption as the limiting factor. mdpi.comresearchgate.net The presence of water can have a complex effect; a small amount can be beneficial by forming hydroxyl ions that facilitate methoxide generation, but excessive water can lead to saponification and reduce the biodiesel yield. scirp.org

It has also been proposed that under reaction conditions, CaO can react with the produced glycerol to form calcium diglyceroxide, which itself can act as an active catalytic species. scirp.orgresearchgate.net

Optimization of Reaction Parameters and Reactor Designs

To maximize the yield of biodiesel, several key reaction parameters in the CaO-catalyzed transesterification process are optimized. These include:

Methanol-to-Oil Molar Ratio: An excess of methanol is generally required to drive the equilibrium towards the products. scielo.org.co Optimal ratios are often found to be between 6:1 and 15:1. ijfri.comaidic.itmdpi.com

Catalyst Concentration: The amount of CaO catalyst used significantly impacts the reaction rate. Typically, catalyst loadings range from 1 wt% to 5 wt% of the oil. ijfri.comneliti.com

Reaction Temperature: The reaction is temperature-dependent, with optimal temperatures generally falling between 50°C and 70°C. ijfri.comneliti.com Higher temperatures can increase the reaction rate, but exceeding the boiling point of methanol can be counterproductive. ufsm.br

Reaction Time: The time required to achieve high conversion varies depending on the other parameters but is often in the range of 1 to 4 hours. ijfri.com

The following table summarizes optimized conditions from various studies:

Optimized Reaction Parameters for Biodiesel Production using CaO Catalysts
Feedstock Catalyst Methanol:Oil Molar Ratio Catalyst Conc. (wt%) Temperature (°C) Time (h) Biodiesel Yield (%) Source
Waste Cooking Oil CaO 9:1 3 60 3 >96 ijfri.com
Cattle Fat CaO/Al₂O₃ 10.5:1 3.5 50 - 99.37 imist.ma
Waste Cooking Oil CaO from Limestone 6:1 5 65 4 86 archivepp.com
Soybean Oil CaO/AC 4.2:1 3.0 65 1.5 96.9 mdpi.com
Waste Beef Tallow CaO from Eggshells 9:1 3 55 1.5 82.43 neliti.com
Canola Oil Ba/CaO from Eggshells 9:1 3 60 0.03 (Microwave) >97.68 matec-conferences.org

Different reactor designs are also employed to improve the efficiency of the process. While batch reactors are common for laboratory studies, continuous flow reactors, such as packed bed reactors and tubular reactors, are being explored for industrial-scale production. scirp.org Membrane reactors that integrate reaction and separation have also shown promise, achieving high biodiesel yields without the need for extensive purification steps. mdpi.com

Catalyst Stability, Reusability, and Leaching Mitigation Strategies

A key advantage of heterogeneous catalysts is their potential for reuse. However, CaO catalysts can suffer from deactivation over multiple cycles. The primary causes for this deactivation are:

Leaching: The dissolution of active calcium species into the reaction medium, particularly in the presence of glycerol and free fatty acids (FFAs), is a major issue. scirp.orgcore.ac.uk This not only reduces catalytic activity but can also contaminate the biodiesel product. core.ac.uk

Surface Poisoning: The active sites on the catalyst can be blocked by the adsorption of reactants, intermediates (like monoglycerides (B3428702) and diglycerides), or products (like glycerol). scirp.org

Formation of Calcium Soaps: In feedstocks with high FFA content, CaO can react with FFAs to form calcium soaps, deactivating the catalyst. rsc.org

Several strategies are being investigated to enhance the stability and reusability of CaO catalysts:

Doping with other metals: Incorporating other metal oxides, such as magnesium oxide (MgO), zinc oxide (ZnO), or cerium oxide (CeO₂), can improve the catalyst's stability and reduce calcium leaching. mdpi.commdpi.comrsc.orgmdpi.com For example, a CeO₂@CaO core-shell catalyst showed excellent reusability for up to 9 cycles. rsc.org

Supporting on carrier materials: Dispersing CaO on high-surface-area supports like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or activated carbon can enhance its stability and activity. scirp.orgaidic.itmdpi.comrepec.org Silica-supported CaO catalysts have been shown to be reusable for up to 8 successive runs with minimal leaching. repec.org

Regeneration: Deactivated catalysts can often be regenerated and their activity restored. Common regeneration methods include washing the catalyst with solvents like methanol or n-hexane to remove adsorbed species, followed by recalcination at high temperatures to restore the active CaO phase. scirp.orgscirp.orgnih.gov

Catalytic Roles in Chemical Synthesis

While biodiesel production is the most prominent application, this compound also serves as a catalyst in other organic synthesis reactions. Its basic nature makes it suitable for promoting reactions that require a basic catalyst. These applications, however, are less extensively studied compared to its role in transesterification.

Some examples of CaO's catalytic role in chemical synthesis include:

Condensation Reactions: CaO can catalyze aldol-type condensation reactions.

Oxidative Coupling of Methane (OCM): Doped CaO catalysts have been investigated for the OCM reaction, where non-reducible oxides like CaO provide sites for oxygen adsorption and control its activity. nih.gov

Other Transesterification Reactions: Beyond biodiesel, CaO can be used for the transesterification of other esters.

The development of nano-sized CaO catalysts is an emerging area, as the increased surface area can lead to enhanced reactivity and a greater number of active sites for chemical reactions. researchgate.net

Role as a Solid Base Catalyst

This compound (CaO) is a well-regarded solid base catalyst, particularly in the field of biodiesel production through transesterification. researchgate.netjst.go.jpresearchgate.net Its catalytic activity stems from the presence of basic sites on its surface. mdpi.comresearchgate.netpku.edu.cn The strength and density of these basic sites are crucial factors that determine its effectiveness. The mechanism of CaO as a solid base catalyst is initiated by the generation of basic sites on the Ca-O surface, which can abstract protons from organic molecules, thereby triggering a base-catalyzed reaction. researchgate.net In the context of transesterification, CaO facilitates the reaction of triglycerides with an alcohol, typically methanol, to produce fatty acid methyl esters (FAME), or biodiesel. researchgate.netmdpi.com The process begins with the deprotonation of the alcohol by the basic sites on the CaO surface, leading to the formation of a methoxide anion. researchgate.net This highly reactive species then attacks the carbonyl group of the triglyceride, leading to the formation of a tetrahedral intermediate. This intermediate subsequently rearranges to yield a fatty acid methyl ester and a diglyceride anion. researchgate.net This process repeats with the diglyceride and then the monoglyceride until all three fatty acid chains have been converted to FAME. The effectiveness of CaO as a solid base catalyst has been demonstrated in numerous studies, with high yields of biodiesel being reported under optimized reaction conditions. researchgate.netmdpi.com For instance, studies have shown that CaO can achieve biodiesel yields of over 90% in the transesterification of various feedstocks, including soybean oil and waste cooking oil. researchgate.net The catalytic performance of CaO is influenced by several factors, including its method of preparation and the reaction conditions, such as temperature, methanol-to-oil molar ratio, and catalyst loading. mdpi.com

Enhanced Catalytic Activity through Doping and Modification

While this compound is an effective solid base catalyst, its performance can be further enhanced through various modification strategies, such as doping with other metal oxides or supporting it on different materials. mdpi.comijstr.org These modifications aim to improve properties like surface area, basicity, and stability, leading to higher catalytic activity and reusability. mdpi.commdpi.com

Doping CaO with other metal oxides, such as zinc oxide (ZnO), strontium oxide (SrO), and cerium oxide (CeO2), has been shown to significantly improve its catalytic performance in biodiesel production. mdpi.commdpi.commdpi.com For example, doping with ZnO can enhance the stability of the catalyst by reducing the leaching of calcium ions into the reaction mixture. mdpi.com This is a crucial improvement, as catalyst leaching can lead to product contamination and a decrease in catalytic activity over repeated uses. mdpi.com Studies have shown that ZnO-doped CaO catalysts exhibit significantly lower calcium leaching compared to pure CaO. mdpi.com In one study, the addition of ZnO to CaO decreased Ca2+ leaching by approximately 74% in methanol. mdpi.com Similarly, doping with SrO has been found to increase the basicity and surface area of the CaO catalyst, resulting in higher biodiesel yields. mdpi.com Research has demonstrated that a 1 wt.% Sr/CaO catalyst can achieve a biodiesel conversion of 95%. mdpi.com

Another approach to enhance the catalytic activity of CaO is to support it on materials with high surface areas, such as alumina (Al2O3) and silica (SiO2). jst.go.jpijstr.org Supporting CaO on these materials can improve its dispersion and create more accessible active sites. For instance, CaO/Al2O3 catalysts have shown higher catalytic activity in transesterification compared to unsupported CaO. ijstr.org Furthermore, co-doping with multiple elements has been explored to achieve synergistic effects. For example, co-doping CaO with aluminum and starch has been shown to reduce the band gap energy and increase the catalytic activity in the degradation of methylene (B1212753) blue. rsc.orgrsc.org

Table 1: Effect of Dopants on CaO Catalytic Performance

Dopant/Modification Reaction Key Findings
Zinc Oxide (ZnO) Transesterification Enhanced catalyst stability, reduced Ca2+ leaching by ~74% in methanol. mdpi.com
Strontium Oxide (SrO) Transesterification Increased basicity and surface area, achieved 95% biodiesel conversion. mdpi.com
Cerium Oxide (CeO2) Transesterification Improved stability and activity, achieved 97% biodiesel yield. mdpi.com
Alumina (Al2O3) Support Transesterification Higher catalytic activity compared to unsupported CaO. ijstr.org
Aluminum (Al) and Starch Methylene Blue Degradation Reduced band gap energy, increased catalytic activity. rsc.orgrsc.org
Lanthanum (La) and Chitosan Methylene Blue Degradation Increased band gap energy, reduced catalytic activity in acidic medium. acs.org
Nickel Oxide (NiO) Methylene Blue Degradation Effective for photocatalytic degradation under visible light. researchgate.net

Photocatalysis for Environmental Remediation

Degradation of Organic Pollutants (e.g., Dyes)

This compound has emerged as a promising photocatalyst for the degradation of organic pollutants, particularly synthetic dyes, in wastewater. researchgate.netaip.orgdntb.gov.ua Its photocatalytic activity is attributed to its electronic structure, which allows it to generate reactive oxygen species (ROS) upon irradiation with light. acs.orgnih.gov These ROS, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances. aip.org

The photocatalytic degradation of various dyes using CaO has been successfully demonstrated in several studies. researchgate.netresearchgate.net For example, CaO nanoparticles have been shown to effectively degrade dyes such as methylene blue, Congo red, malachite green, and indigo (B80030) carmine (B74029) under UV or visible light irradiation. researchgate.netaip.orgresearchgate.net The degradation efficiency is influenced by several factors, including the initial dye concentration, catalyst dosage, pH of the solution, and irradiation time. researchgate.netaip.org In one study, CaO nanoparticles achieved a 90% degradation of Malachite green and 81.4% degradation of Congo red. aip.org Another study reported that CaO nanoparticles could effectively catalyze the degradation of indigo carmine within 50 minutes. researchgate.net

The mechanism of photocatalytic dye degradation by CaO involves the generation of electron-hole pairs when the catalyst is exposed to light with energy greater than its band gap. acs.orgnih.gov The photogenerated electrons can react with adsorbed oxygen molecules to form superoxide radicals, while the holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals. acs.orgnih.gov These highly reactive radicals then attack the dye molecules, leading to their degradation. aip.org

Table 2: Photocatalytic Degradation of Dyes using this compound

Dye Degradation Efficiency (%) Experimental Conditions
Malachite Green 90% Nano CaO, visible light. aip.org
Congo Red 81.4% Nano CaO, visible light. aip.org
Methylene Blue ~98% CaO from eggshells, natural sunlight, 180 min. researchgate.net
Indigo Carmine High CaO nanoparticles, 50 min. researchgate.net
Methylene Blue & Ciprofloxacin mixture 10% Pristine CaO, 60 min. acs.orgnih.gov

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). membranechemicals.comwikipedia.org this compound can play a significant role in AOPs, either as a primary photocatalyst or as a component in a composite catalytic system. researchgate.net Its ability to generate reactive oxygen species under irradiation makes it a valuable material for enhancing the efficiency of these processes. uotechnology.edu.iq

In photocatalytic AOPs, CaO, upon illumination with sufficient energy, generates electron-hole pairs. uotechnology.edu.iq The holes can oxidize water or hydroxide ions to produce hydroxyl radicals, while the electrons can reduce molecular oxygen to form superoxide radicals. acs.orgnih.gov These radicals are non-selective and can oxidize a wide range of organic pollutants, leading to their mineralization into carbon dioxide, water, and inorganic salts. membranechemicals.comwikipedia.org

The effectiveness of CaO in AOPs can be influenced by factors such as pH and the presence of other substances in the water. uotechnology.edu.iq For instance, at higher pH levels, the increased concentration of hydroxide ions can enhance the generation of hydroxyl radicals, thereby improving the degradation efficiency of pollutants. uotechnology.edu.iq Furthermore, CaO can be used in combination with other materials to create more efficient AOP systems. For example, it can be doped with metal ions or combined with other semiconductor oxides to enhance its photocatalytic activity and expand its light absorption range. researchgate.net These modifications can lead to a more efficient generation of reactive species and, consequently, a more effective degradation of pollutants. The application of CaO in AOPs offers a promising and environmentally friendly approach for the treatment of contaminated water. uotechnology.edu.iq

Environmental Engineering and Remediation Research

Adsorption Processes for Pollutant Removal

Adsorption is a key process where calcium oxide is utilized to remove various pollutants from aqueous solutions. The high surface area and basicity of CaO contribute to its effectiveness as an adsorbent. bio-conferences.org

Heavy Metal Ion Sequestration (e.g., Pb²⁺, Cr²⁺, Cd²⁺, Hg²⁺)

This compound has demonstrated considerable efficacy in the removal of heavy metal ions from wastewater. Research indicates that CaO nanoparticles, particularly those synthesized from waste materials like chicken eggshells, are effective in adsorbing lead (Pb²⁺), cadmium (Cd²⁺), chromium (Cr²⁺), and mercury (Hg²⁺). frontiersin.org Studies have shown that the removal efficiency of these heavy metals increases with higher concentrations of CaO nanoparticles. frontiersin.org For instance, increasing the adsorbent concentration from 5 mg to 30 mg significantly improves the removal percentages for Pb²⁺, Cd²⁺, Cr²⁺, and Hg²⁺, achieving rates as high as 98% and 97% respectively. frontiersin.org

The optimal conditions for heavy metal removal using CaO nanoparticles have been identified as a pH of 6, a contact time of 30 minutes, and a temperature of 25°C, which can achieve removal rates of up to 98% for Pb²⁺ and 97% for Cd²⁺, Cr²⁺, and Hg²⁺. frontiersin.org Extending the process to 70 minutes at 45°C can yield even higher removal rates, up to 99% for these metals. frontiersin.org

Furthermore, composite materials incorporating this compound have been developed to enhance adsorption capabilities. A novel CaO-CdO/ZSM-5 zeolite nanocomposite has shown a 99.2% removal efficiency for Pb²⁺ ions from water media under optimized conditions. chemisgroup.usresearchgate.netzenodo.orgchemisgroup.us The adsorption process in this case was found to be endothermic and spontaneous, and the adsorbent could be regenerated and reused for multiple cycles. chemisgroup.usresearchgate.net Another study highlighted that a nanometallic Ca/CaO dispersion mixture can immobilize 98-100% of heavy metals like Arsenic (As), Cd, Cr, and Pb in contaminated soil. nih.gov

The mechanism for heavy metal immobilization by CaO involves adsorption and entrapment of the metal ions into newly formed aggregates. nih.gov This leads to the aggregation of soil particles and the binding of heavy metals with Ca/CaO-associated immobile salts. nih.gov

Table 1: Heavy Metal Adsorption using CaO Nanoparticles

Metal Ion Adsorbent Concentration (mg) Removal Efficiency (%) Adsorption Capacity (mg/L)
Pb²⁺ 5 74 6.83
30 98 16.33
Cd²⁺ 5 71 8.67
30 98 16.5
Cr²⁺ 5 70 6.5
30 97 16.5
Hg²⁺ 5 64 2.33
30 97 16.5

Data sourced from a study on CaO nanoparticles derived from chicken eggshells. frontiersin.org

Adsorption of Organic Contaminants and Dyes

This compound is also an effective adsorbent for various organic pollutants and dyes found in industrial wastewater. Its high surface area and basic nature enhance its interaction with dye molecules. bio-conferences.org CaO nanoparticles synthesized from waste eggshells have been shown to effectively degrade Methylene (B1212753) Blue (MB) and Toluidine Blue (TB) in aqueous solutions within 10 to 15 minutes. researchgate.net The optimal conditions for this photodegradation were found to be a pH of 7, a dye concentration of 20 ppm, and a catalyst loading of 50 mg. researchgate.net

Similarly, CaO nanoparticles synthesized via a coprecipitation method have been successful in adsorbing Indigo (B80030) Carmine (B74029) dye. unjani.ac.id The adsorption process was found to be optimal with 10 mg of adsorbent for a 100 ppm dye solution over 50 minutes. unjani.ac.id The adsorption kinetics for this process followed a pseudo-first-order and pseudo-second-order model. unjani.ac.id Another study on CaO nanosheets for Methylene Blue removal reported a maximum adsorption capacity of 688.01 mg/g, with the adsorption process fitting the Temkin isotherm model well. chalcogen.ro

The use of CaO derived from marine coral fragments has also been investigated for the removal of chloramphenicol, showing promising, albeit relatively low, adsorption capabilities that could be enhanced through the development of biocomposites. bio-conferences.org

Table 2: Adsorption of Organic Dyes by CaO

Dye Adsorbent Adsorption Capacity Removal Time
Methylene Blue Eggshell-derived CaO NPs - 15 min
Toluidine Blue Eggshell-derived CaO NPs - 10 min
Indigo Carmine Synthesized CaO NPs - 50 min
Methylene Blue CaO Nanosheets 688.01 mg/g -

Data compiled from various research studies. researchgate.netunjani.ac.idchalcogen.ro

Surface Chemistry and Adsorption Mechanisms

The adsorption capabilities of this compound are rooted in its surface chemistry. The primary mechanisms involved in pollutant removal include physical adsorption, chemisorption, ion exchange, and precipitation. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com

For heavy metal ions, the process often involves the formation of insoluble metal hydroxides or carbonates on the surface of the CaO particles. imist.manih.gov The reaction of CaO with water forms calcium hydroxide (B78521) (Ca(OH)₂), which increases the pH of the solution and provides hydroxide ions (OH⁻) that react with metal ions to form precipitates. almawatech.comdergipark.org.tr

In the case of arsenic (As₂O₃) adsorption, density functional theory (DFT) studies have shown that the process involves both physisorption and chemisorption. mdpi.comresearchgate.net Physisorption occurs on superficial calcium atoms, while chemisorption happens on superficial oxygen atoms, leading to the formation of arsenite (AsO₃³⁻) or arsenate (AsO₄³⁻) in the presence of oxygen. mdpi.comresearchgate.net Similarly, for zerovalent selenium (Se), chemisorption on surface oxygen atoms is the identified mechanism. acs.org

The adsorption of gaseous pollutants like mercury (Hg) and its compounds on CaO surfaces is also influenced by surface chemistry. Studies indicate that the adsorption of elemental mercury (Hg⁰) is mainly a physical process, while oxidized mercury species like HgCl₂ can be chemisorbed. researchgate.netpsu.edu The presence of other flue gas components like SO₂ and HCl can promote the adsorption of mercury. researchgate.net

For organic dyes, the high basicity of the CaO surface enhances the interaction with dye molecules. bio-conferences.org The adsorption process can be influenced by factors such as the initial dye concentration and the pH of the solution. chalcogen.ro Kinetic studies often point to a pseudo-second-order model, suggesting that chemisorption is a significant part of the removal process. chalcogen.rolidsen.com

Wastewater Treatment Technologies

This compound is a cornerstone chemical in many wastewater treatment applications due to its alkaline properties and reactivity. globestonehills.comlbminerals.com It is commonly used for pH control, softening of hard water, and removal of various impurities. nhmrc.gov.augetwsu.com

pH Adjustment and Neutralization of Acidic Effluents

One of the primary uses of this compound in wastewater treatment is for pH adjustment. globestonehills.comnhmrc.gov.au When CaO is hydrated to form calcium hydroxide (slaked lime), it provides hydroxide ions that neutralize acidic wastewater. almawatech.comlhoist.com This is crucial for meeting discharge regulations and for preventing corrosion in pipelines and equipment. almawatech.com

This compound is effective in raising the pH of acidic effluents from various industries, including mining, chemical manufacturing, and food processing. almawatech.comglobestonehills.com The neutralization process is vital for subsequent biological treatment stages in wastewater treatment plants, as microorganisms require a specific pH range to function effectively. almawatech.com The use of CaO is often favored due to its cost-effectiveness compared to other alkaline reagents like caustic soda (NaOH). phadjustment.com

Removal of Impurities and Water Softening Applications

This compound plays a significant role in removing a wide range of impurities from water. lhoist.com This includes silica (B1680970), manganese, fluorides, and organic matter. lhoist.com When added to water, CaO reacts with these impurities to form insoluble compounds that precipitate out and can be removed through sedimentation or filtration. almawatech.comlhoist.com This process also aids in reducing the turbidity of the water. nhmrc.gov.au

Water softening, the removal of calcium and magnesium ions that cause water hardness, is another major application of CaO. nhmrc.gov.aulhoist.comepa.gov In the lime-soda ash process, lime is added to hard water to precipitate calcium carbonate (CaCO₃) and magnesium hydroxide (Mg(OH)₂). lhoist.comwatereurope.eubritannica.com This chemical precipitation effectively reduces water hardness, preventing the formation of scale in pipes (B44673) and industrial equipment. lhoist.combritannica.com

Optimizing the dosage of this compound is critical for efficient water softening. nipes.orgnipes.org Studies have used response surface methodology to determine the optimal quicklime (B73336) dose, reaction time, and mixing speed to achieve desired water quality parameters, such as pH, alkalinity, and hardness, while minimizing chemical usage. nipes.orgnipes.org

Gaseous Emission Control

This compound is a widely utilized and cost-effective reagent in flue-gas desulfurization (FGD) systems, designed to remove sulfur dioxide (SO2) from the exhaust gases of industrial processes like fossil-fuel power plants. neonickel.com The process, often referred to as lime scrubbing, involves bringing the flue gas into contact with a slurry of this compound (lime) mixed with water. neonickel.com

The fundamental chemistry of this process involves the reaction of the alkaline this compound with the acidic sulfur dioxide. When introduced into a wet scrubber, this compound forms calcium hydroxide (slaked lime). This then reacts with SO2 to form calcium sulfite (B76179), effectively removing the pollutant from the gas stream. neonickel.com

Key Reactions in Flue-Gas Desulfurization:

Slaking: CaO + H₂O → Ca(OH)₂

Absorption/Neutralization: Ca(OH)₂ + SO₂ → CaSO₃ + H₂O

This compound is a key material in second-generation carbon capture and storage (CCS) technologies, valued for its high CO2 capture capacity, abundance, and low cost. wikipedia.orgnih.gov

Calcium looping (CaL) is a prominent post-combustion CO2 capture technology that utilizes the reversible chemical reaction between this compound (the sorbent) and carbon dioxide. wikipedia.orggccassociation.org The process operates with two main reactors: a carbonator and a calciner. oup.comiaea.org

Carbonation: In the carbonator, flue gas containing CO2 is brought into contact with this compound at temperatures around 600-700°C. oup.comiaea.org The this compound reacts with the CO2 in an exothermic reaction to form calcium carbonate. wikipedia.orggccassociation.org This step effectively separates the CO2 from the flue gas stream. aidic.it

Calcination: The resulting calcium carbonate is then transported to the calciner. Here, it is heated to temperatures above 850°C (typically 850-950°C). wikipedia.orggccassociation.org This high temperature causes the calcium carbonate to decompose in an endothermic reaction, releasing a concentrated stream of CO2 for capture and storage, and regenerating the this compound sorbent. oup.comgccassociation.org The regenerated CaO is then cycled back to the carbonator to capture more CO2. gccassociation.org

This cyclic process allows for the continuous removal of CO2 from industrial emissions. iaea.org The heat required for the endothermic calcination can be supplied by oxy-fuel combustion within the calciner, which helps to avoid diluting the captured CO2 stream with nitrogen. gccassociation.org

Table 1: Operating Conditions in Calcium Looping Process

ParameterCarbonatorCalcinerReference
Reaction CaO + CO₂ → CaCO₃ (Exothermic)CaCO₃ → CaO + CO₂ (Endothermic) wikipedia.orggccassociation.org
Operating Temperature 600 - 700 °C850 - 950 °C oup.comiaea.org
Primary Function CO₂ CaptureSorbent Regeneration & CO₂ Release oup.comgccassociation.org

A significant challenge in calcium looping technology is the degradation of the this compound sorbent's performance over multiple carbonation-calcination cycles. gccassociation.orgacs.org This "loss-in-capacity" is primarily due to sintering of the sorbent particles at the high temperatures of the calciner. nih.govresearchgate.net Sintering leads to a reduction in the specific surface area and porosity of the CaO particles, which decreases the number of active sites available for reaction with CO2. nih.gov Consequently, the CO2 capture capacity decays dramatically over repeated cycles. acs.orgresearchgate.net

Research has focused extensively on enhancing the cyclic stability of CaO sorbents. The goal is to develop materials that maintain a high capture capacity over many cycles. Strategies include modifying natural limestone or creating synthetic sorbents. researchgate.net Synthetic CaO-based sorbents that incorporate inert stabilizers have shown excellent cyclic performance because the inert materials act as a high-temperature framework that resists sintering. researchgate.net

Several strategies have been developed to mitigate the deactivation of this compound sorbents and enhance their long-term performance.

Hydration (Steam Reactivation): One of the most effective methods for reactivating a deactivated CaO sorbent is hydration. acs.orgcranfield.ac.uk This process involves exposing the spent sorbent from the calciner to steam, which converts the this compound to calcium hydroxide (Ca(OH)₂). cranfield.ac.uk A subsequent calcination of the Ca(OH)₂ reforms a CaO structure with higher porosity and surface area, thus restoring its CO2 capture capacity. acs.org Periodic hydration can be a viable strategy to overcome the loss-in-capacity issue. acs.org The hydration process is typically performed in a separate vessel at temperatures where it is thermodynamically favored. cranfield.ac.uk

Doping and Synthetic Sorbents: Another key strategy is to dope (B7801613) the this compound with other materials or to create advanced synthetic sorbents. researchgate.net Doping involves adding small amounts of heat-resistant metal oxides, such as aluminum oxide (Al₂O₃), silicon dioxide (SiO₂), magnesium oxide (MgO), or zirconium dioxide (ZrO₂), to the CaO structure. researchgate.netacs.org These dopants act as inert supports that physically separate the CaO grains, preventing them from sintering at high temperatures. researchgate.netresearchgate.net For example, studies have shown that doping CaO with iron (Fe) and gallium (Ga) can significantly increase adsorption capacities and provide excellent stability over multiple cycles. acs.org Creating synthetic sorbents with these stabilizing materials incorporated from the start is a promising approach to produce sorbents with high and stable long-term performance. nih.govacs.org

Carbon Capture and Storage (CCS) Technologies

Toxic Waste Remediation Methodologies

This compound (CaO), commonly known as quicklime, is a widely utilized and cost-effective material in various environmental engineering applications for the remediation of toxic waste. walisongo.ac.idnanografi.com Its efficacy stems from its alkaline nature and its ability to react with a range of contaminants, leading to their stabilization, solidification, or removal from contaminated media such as soil, water, and flue gas. walisongo.ac.idplasticonprojects.comcarmeuse.com

Immobilization of Heavy Metals in Soil and Sediments

One of the primary applications of this compound in environmental remediation is the immobilization of heavy metals in contaminated soils and sediments. walisongo.ac.idnih.gov The addition of CaO to soil increases the pH, which in turn decreases the solubility of many heavy metals, thereby reducing their mobility and bioavailability. walisongo.ac.idnih.gov This process, known as stabilization/solidification (S/S), chemically immobilizes contaminants and improves the mechanical properties of the treated material. nih.gov

The mechanisms behind heavy metal immobilization by this compound are multifaceted and include:

Precipitation: The increased pH caused by the hydration of CaO to calcium hydroxide (Ca(OH)₂) promotes the precipitation of heavy metals as insoluble hydroxides or carbonates. mdpi.com

Adsorption and Ion Exchange: this compound can act as a strong adsorbent for heavy metals. walisongo.ac.id The process involves ion exchange and complexation mechanisms that bind the metals to the surface of the CaO particles. walisongo.ac.id

Entrapment: The reaction of CaO can lead to the formation of new aggregates in the soil, which can physically entrap heavy metal particles. nih.gov

Research has demonstrated the effectiveness of CaO in immobilizing various heavy metals. For instance, studies using a nano-metallic Ca/CaO dispersion mixture have shown a 95-99% immobilization rate for heavy metals like arsenic (As), cadmium (Cd), chromium (Cr), and lead (Pb) in contaminated soil through a simple grinding process. nih.govnih.gov The leachable concentrations of these metals were significantly reduced to levels below regulatory thresholds. nih.gove3s-conferences.org

Table 1: Heavy Metal Immobilization Efficiency using Nano-Ca/CaO

Heavy Metal Immobilization Efficiency (%) Leachable Concentration (mg/L) Regulatory Threshold (mg/L)
Arsenic (As) 98-100 < 0.01 0.01
Cadmium (Cd) 98-100 < 0.01 0.01
Chromium (Cr) 98-100 < 0.05 0.05
Lead (Pb) 98-100 < 0.01 0.01

Data sourced from studies on nano-metallic Ca/CaO dispersion mixture treatment. nih.gove3s-conferences.org

However, the effectiveness of S/S treatment with this compound can be influenced by factors such as the presence of organic matter and fine-grained particles, which can negatively affect metal immobilization. nih.gov

Phosphate (B84403) Removal from Wastewater

Eutrophication, caused by excessive phosphorus in water bodies, is a significant environmental concern. univ.kiev.ua this compound is effectively used for the removal of phosphates from wastewater through precipitation. When added to water, CaO forms calcium hydroxide, which then reacts with phosphate ions to form insoluble calcium phosphate compounds, primarily hydroxyapatite.

Batch adsorption studies have shown that this compound can achieve a high removal rate for phosphates. In one study, a removal rate of almost 91% was achieved after 90 minutes of contact time. univ.kiev.ua The efficiency of phosphate removal is influenced by several factors, including the initial phosphate concentration, the dose of this compound, the pH of the solution, and the contact time. univ.kiev.ualidsen.com

Research on iron/calcium oxide-modified biochar has demonstrated enhanced phosphate adsorption capacities. mdpi.com These composite materials can maintain high phosphate adsorption across a broader pH range and can be repurposed as agricultural fertilizer after use. mdpi.comnih.gov

Table 2: Phosphate Adsorption using this compound-Based Adsorbents

Adsorbent Initial Phosphate Concentration (mg/L) Adsorption Capacity (mg/g) Removal Efficiency (%)
This compound 23 - 91
Ag/CaO-AC Nanocomposite 40 77.4 90.6 (in real wastewater)
ZFCO-BC 150 48.4 -
CaFeOxides - 63.29 - 83.33 -

Data compiled from various research studies. univ.kiev.ualidsen.commdpi.comnih.gov

Flue Gas Desulfurization

The combustion of fossil fuels in industrial facilities releases sulfur dioxide (SO₂), a major air pollutant and a precursor to acid rain. plasticonprojects.com Flue Gas Desulfurization (FGD) systems are employed to remove SO₂ from exhaust gases, and this compound is a key alkaline substance used in this process. plasticonprojects.com

In wet and dry scrubbing systems, CaO reacts with SO₂ in the presence of water or as a dry sorbent to form calcium sulfite (CaSO₃) and subsequently calcium sulfate (B86663) (CaSO₄), also known as gypsum. plasticonprojects.comasme.org This byproduct can be safely disposed of or used in various industrial applications. plasticonprojects.com

The chemical reactions involved are:

CaO + H₂O → Ca(OH)₂ (in wet systems)

Ca(OH)₂ + SO₂ → CaSO₃ + H₂O

CaSO₃ + ½O₂ → CaSO₄

Highly reactive this compound has been developed for dry SO₂ absorption at high temperatures, reacting in close to stoichiometric amounts to yield a dry calcium sulfate product. asme.org The efficiency of desulfurization can be influenced by factors such as temperature and the physical properties of the CaO sorbent. researchgate.net

Thermochemical Energy Storage Systems

Reversible Ca(OH)₂/CaO Reaction for Heat Storage

The core of this energy storage technology is the reversible reaction: Ca(OH)₂(s) ⇌ CaO(s) + H₂O(g). During the charging phase, heat, typically from a source like concentrated solar power or industrial waste, is applied to calcium hydroxide (B78521), causing it to decompose into calcium oxide and water vapor. mdpi.com The resulting this compound can be stored for extended periods with minimal energy loss. When energy is needed, the this compound is re-exposed to water vapor, initiating the exothermic hydration reaction and releasing the stored heat. mdpi.com This system is noted for its low material cost, high theoretical energy storage density, good reversibility, and non-toxicity. mdpi.comresearchgate.net

Thermodynamic and Kinetic Considerations

The Ca(OH)₂/CaO reaction is governed by specific thermodynamic and kinetic principles. Under atmospheric pressure, the dehydration (heat storage) process typically occurs at temperatures between 400°C and 600°C. mdpi.com The heat release (hydration) temperature can range from 25°C to approximately 500°C, a range determined by the partial pressure of the steam involved in the reaction. mdpi.com This flexibility allows for integration with various energy systems, such as the steam Rankine cycle. mdpi.com

The reaction kinetics, which dictate the rate of heat storage and release, are influenced by factors like temperature, steam partial pressure, and the physical properties of the material, such as particle size. csic.esacs.org Studies have shown that the reaction rates for both hydration and dehydration are generally fast, making the system suitable for thermal energy storage applications. core.ac.uktheiet.org However, challenges such as particle agglomeration and sintering can occur over multiple cycles, potentially reducing the reaction rate by impeding mass transfer. mdpi.comtheiet.org Research has focused on fitting experimental data to models like the shrinking core model to better understand and predict the reaction kinetics under various operating conditions. csic.esacs.org

Theoretical calculations have also been employed to understand the reaction at a microscopic level. For instance, first-principles methods and transition state theory have been used to study how doping can alter the reaction's energy barrier. mdpi.com One study calculated that doping with lithium could reduce the energy barrier for the dehydration of Ca(OH)₂ from 0.40 eV to 0.11 eV, indicating a lower required temperature for the reaction to proceed. mdpi.commdpi.com

High Energy Storage Density Potentials

One of the most significant advantages of the Ca(OH)₂/CaO system is its high theoretical energy storage density. The reaction enthalpy is approximately 1400 kJ/kg, which translates to a high gravimetric and volumetric energy density. mdpi.comtheiet.org Theoretically, the energy storage density of calcium hydroxide can reach up to 3.1 GJ/m³. mdpi.commdpi.com However, the practical volumetric storage density is often lower, around half of the theoretical value, primarily due to the low apparent density of the material. mdpi.com

Experimental investigations have demonstrated promising, albeit lower than theoretical, energy densities. For example, a conceptual design using fluidized bed reactors reported an effective energy storage density of about 260 kWh/m³ (or approximately 0.94 GJ/m³). researchgate.net Another study in a fluidized bed reactor achieved a mean energy density of 60 kWh/m³ for the solid mixture, which corresponds to a more promising 156 kWh/m³ for the bulk Ca(OH)₂. core.ac.uk The discrepancy between theoretical and practical values highlights the ongoing challenges in reactor design and material optimization to maximize the system's storage potential.

PropertyTheoretical ValueReported Practical Value
Gravimetric Energy Storage Density 1400 kJ/kg mdpi.comtheiet.org-
Volumetric Energy Storage Density up to 3.1 GJ/m³ mdpi.commdpi.com~1.55 GJ/m³ (approx. 50% of theoretical) mdpi.com
Effective Energy Storage Density (Fluidized Bed) -260 kWh/m³ (~0.94 GJ/m³) researchgate.net
Energy Density (Fluidized Bed Mixture) -60 kWh/m³ (~0.22 GJ/m³) core.ac.uk

Integration with Concentrated Solar Power (CSP) Plants

The Ca(OH)₂/CaO thermochemical energy storage system is a strong candidate for integration with Concentrated Solar Power (CSP) plants. repec.orgdlr.de CSP plants generate electricity by converting solar energy into high-temperature heat, which then drives a power cycle. core.ac.uk The operating temperature range of the CaO/Ca(OH)₂ cycle (400°C to 600°C) aligns well with the heat output of CSP systems, particularly those utilizing steam Rankine cycles. mdpi.comcsic.es

In a typical integrated setup, the high-temperature heat from the solar field is used to drive the endothermic dehydration of Ca(OH)₂, storing the solar energy in the chemical bonds of CaO. researchgate.net This stored CaO can be kept until electricity is needed, at which point the exothermic hydration reaction is initiated to release heat, produce steam, and drive a turbine. repec.org This allows CSP plants to overcome the intermittency of solar radiation and provide a dispatchable power supply. csic.es

Various reactor concepts, including fixed-bed, moving-bed, and fluidized-bed reactors, are being investigated for this integration. researchgate.netmdpi.com Fluidized bed reactors, in particular, are being explored for their potential to handle the solid reactants effectively. csic.esresearchgate.net Studies have analyzed the technical feasibility and efficiency of such integrated systems, with some simulations showing potential plant efficiencies between 38% and 46%. repec.org

Applications in Industrial Waste Heat Recovery and Domestic Systems

The technology is also being explored for domestic heating applications. mdpi.com The system can store energy, for instance from seasonal solar availability, and release it to meet household heating demands. mdpi.com Research has demonstrated the successful recovery of heat from the dehydration reaction at temperatures suitable for common household heating systems (45°C to 80°C). mdpi.com This involves utilizing the latent heat of the water vapor released during the charging process for short-term heating applications, while the chemical energy in CaO is preserved for long-term storage. mdpi.com

Enhancements in Thermal Storage Performance

A primary challenge in the practical application of CaO-based thermochemical storage is the material's low thermal conductivity, which is approximately 0.1 W/(m·K). mdpi.com This poor heat transfer characteristic can limit the reaction rate and, consequently, the power output of the storage system. mdpi.com To address this limitation, significant research efforts are focused on enhancing the thermal performance of the storage material and the reactor design.

Improvement of Thermal Conductivity (e.g., Doping, Structural Modifications like Y-shaped Fins)

Doping: Introducing other materials (doping) into the calcium hydroxide matrix can improve its properties. Adding materials with high thermal conductivity is one approach. For example, incorporating 15 wt% of hexagonal boron nitride (HBN) has been shown to improve the thermal conductivity of Ca(OH)₂ by 13.2% at room temperature and 22.9% at 300°C. mdpi.comencyclopedia.pub Similarly, doping with SiO₂ has been found to improve the specific heat capacity by 20% due to its high thermal conductivity. repec.org Other doping agents, such as certain salts like KNO₃, can lower the dehydration temperature and increase the reaction rate, indirectly improving performance. mdpi.comencyclopedia.pub

Structural Modifications: Modifying the reactor's internal structure is another effective method to enhance heat transfer. The use of fins, which are extended surfaces designed to increase the heat transfer rate, has been studied numerically. In a fixed-bed reactor, the introduction of Y-shaped fins has been shown to be particularly effective. mdpi.com Numerical models predict that Y-shaped fins can reduce the heat storage time by 45.59% compared to a reactor without fins, and by 4.31% compared to a reactor with standard rectangular fins. mdpi.com The performance improvement from these fins becomes even more pronounced at higher wall temperatures or when using fins with higher thermal conductivity. mdpi.com Other structural enhancements include embedding metal foams or creating porous channels within the reactor to facilitate both heat and mass (vapor) transfer. researchgate.net

Enhancement MethodKey Finding
Doping with HBN 15 wt% HBN improved thermal conductivity by up to 22.9%. mdpi.comencyclopedia.pub
Doping with SiO₂ Improved specific heat capacity by 20%. repec.org
Doping with Li Theoretical calculations show a reduction in the dehydration energy barrier from 0.40 eV to 0.11 eV. mdpi.commdpi.com
Structural Modification (Y-shaped Fins) Reduced heat storage time by 45.59% compared to no fins and 4.31% compared to rectangular fins. mdpi.com
Structural Modification (PPFHS Reactor) At a porosity of 0.8, this design could reduce the reaction completion time by 20%. mdpi.com

Strategies for Sustaining Cycle Stability and Reactivity

Doping and Mixing with Other Materials

One of the most widely explored strategies is the incorporation of other materials into the CaO structure. These additives can act as spacers or stabilizers, create a more robust porous network, or improve reaction kinetics.

Inert Oxide Doping: The addition of thermally stable, inert metal oxides with high Tammann temperatures (the temperature at which a solid becomes significantly mobile) is a common approach to mitigate the sintering of CaO. acs.org These oxides act as a physical barrier or framework, preventing the agglomeration of CaO grains during cycling. acs.org Materials such as Zirconium dioxide (ZrO2), Yttrium oxide (Y2O3), Aluminum oxide (Al2O3), Silicon dioxide (SiO2), and Magnesium oxide (MgO) have been extensively studied. acs.orgrepec.orgmdpi.comacs.org

For instance, doping with SiO2 has been shown to enhance cycling stability. repec.org Composites of CaCO3 and nano-SiO2 demonstrated that the heat storage capacity of the doped sample decreased by 43% after 20 cycles, whereas pure CaCO3 dropped by 56%. mdpi.com The high thermal conductivity of SiO2 also allows the material to reach reaction temperature faster, potentially lowering the required calcination temperature. mdpi.com Similarly, the incorporation of a Zr-based stabilizer can effectively resist the sintering of CaO-based composites, attributed to the formation of nanosized CaZrO3 grains which have desirable anti-sintering properties. acs.orgsolarpaces.org A Zr-stabilized, CaO-based composite pellet containing 30 wt % of CaZrO3 maintained a high compression strength and a desirable thermal storage density of 1.15 GJ/t after 20 cycles. acs.org

The use of dolomite (B100054), a natural mineral of calcium magnesium carbonate, is another effective approach. During calcination, the MgO component remains inert and acts as a structural stabilizer, relieving the sintering and pore plugging of the active CaO. mdpi.com This results in more stable cyclic conversion compared to limestone, although the initial conversion may be lower. mdpi.com

Co-doping and Synergistic Effects: Combining multiple dopants can lead to synergistic effects that further enhance stability and reactivity. acs.org For example, Y/Mg-codoped CaO composites have shown excellent stability. acs.org In these materials, Y2O3 and MgO nanoparticles disperse within the CaO crystals, acting as a framework to prevent sintering. acs.org The codoped material exhibited an excellent energy storage density of over 2300 kJ/kg and high reaction stability after 25 carbonation/calcination cycles. acs.org Other studies have shown that binary ion doping with Fe/Mn can greatly increase spectral absorbance, which is beneficial for direct solar absorption, while co-incorporation with a Zr-based stabilizer improves cycling stability. acs.org After 50 cycles, a CaO-based composite with a molar ratio of Ca:Zr = 100:6.7 exhibited a remarkably stable energy release density of 1.02 MJ/kg. acs.org

Doping with Active Compounds: Some additives are not inert and can actively participate in the reaction or modify the reaction environment. Doping with alkali metal salts, such as lithium carbonate (Li2CO3), has been found to reduce the decarbonation temperature of limestone and dolomite by accelerating ion diffusion. repec.org However, this can sometimes enhance the sintering of pure limestone-based CaO. repec.org In contrast, when doped into dolomite, Li2CO3 still allows for excellent cyclic stability due to the inhibitory effect of the MgO skeleton on sintering. repec.org Doping with alkali metal chlorides like NaCl and KCl has also been shown to increase reaction rates and cycle stability by creating oxygen vacancies and delaying sintering. mdpi.com After 80 cycles, the conversion of CaO was 0.21, while for NaCl-CaO it was 0.30 and for KCl-CaO it was 0.52. mdpi.com For the CaO/Ca(OH)2 system, doping with cerium and lithium compounds has been demonstrated to massively enhance the heat-storage rate and improve the dehydration conversion ratio. jcatalysis.com

Table 1: Performance of Doped CaO Materials in Thermochemical Energy Storage
Dopant/StrategyBase MaterialCyclesKey FindingReference
Y/Mg Co-dopingCaO25Energy storage density >2300 kJ/kg with excellent stability. acs.org
Zr-based StabilizerCaO20Thermal storage density of 1.15 GJ/t. acs.org
Fe/Mn and Zr Co-dopingCaO50Stable energy release density of 1.02 MJ/kg. acs.org
nano-SiO2CaCO320Heat storage capacity drop of 43% vs. 56% for pure CaCO3. mdpi.com
KCl-dopingCaO80Conversion of 0.52 vs. 0.21 for pure CaO. mdpi.com
Dolomite (natural MgO)CaCO320Effective conversion decreased by 28% vs. 47.5% for limestone. mdpi.com

Composite Materials and Binders

Another strategy involves fabricating composite materials where CaO particles are embedded within a binding matrix. This approach aims to improve the mechanical strength and durability of the material, preventing fragmentation and attrition over many cycles, which is especially important for reactor systems like fluidized beds. csic.escsic.es

Nanostructuring

Engineering the structure of CaO at the nanoscale is a promising route to overcome diffusion limitations and enhance reactivity. nih.govethz.ch Reducing the particle size of CaO to the nanometer scale (< 100 nm) significantly increases the surface-area-to-volume ratio, which is favorable for the initial, kinetically-controlled carbonation reaction. nih.govethz.ch

However, nanoparticles are also more susceptible to sintering. nih.gov To address this, advanced architectures like yolk-shell structures have been developed. nih.govethz.ch In a yolk(CaO)–shell(ZrO2) configuration, a CaO nanoparticle (yolk) is encapsulated within a porous ZrO2 shell. nih.govethz.ch This shell acts as a physical barrier, preventing the CaO yolks from sintering together while allowing CO2 to diffuse through its pores. nih.govethz.ch Crucially, the void space between the yolk and shell minimizes the contact between CaO and ZrO2, delaying the formation of the inactive CaZrO3 phase that can occur in core-shell structures. nih.gov These yolk-shell sorbents demonstrated a CO2 uptake of 0.61 gCO2/gSorbent after 20 cycles, outperforming benchmark CaO nanoparticles by over 250%. nih.gov

Similarly, creating monolithic porous nanostructures of CaO–MgO composites has shown enhanced cycle stability. acs.org A CaO80–MgO20 porous nanostructure retained 84.6% of its initial CO2 capture capacity after 100 cycles, whereas a pristine CaO nanostructure retained only 28%. acs.org The stability is attributed to the combination of a large surface area, a porous network, and the presence of the inert MgO stabilizer. acs.org

Table 2: Research Findings on Nanostructured CaO
Nanostructure TypeStabilizerCyclesPerformance HighlightReference
Yolk-ShellZrO220CO2 uptake of 0.61 g/gSorbent, >250% higher than benchmark CaO nanoparticles. nih.gov
Porous NanostructureMgO (20 mol %)100Retained 84.6% of initial CO2 capture capacity. acs.org
Pristine Porous NanostructureNone100Retained only 28% of initial CO2 capture capacity. acs.org

Modification of Operating Conditions

In addition to material modification, adjusting the operating conditions of the TCES system can also improve performance. The presence of steam during the calcination and carbonation steps has been shown to have a dual, beneficial role. us.es During calcination, steam can promote the formation of larger pores on the CaO surface. us.es During carbonation, it enhances CO2 diffusion through the product layer (CaCO3) and significantly mitigates the deactivation of CaO over cycles. us.es Sequential calcination/carbonation cycles without steam resulted in a residual conversion of 0.14, which improved to 0.27 with the injection of steam. us.es

Furthermore, interleaving hydration/dehydroxylation cycles (the CaO/Ca(OH)2 reaction) within the main carbonation/calcination cycles is an effective reactivation technique. us.esproceedings.com The swelling and shrinkage of particles during the hydration/dehydration process can create new pores and surfaces, partially restoring the reactivity of sintered CaO. proceedings.com When hydration cycles were interleaved, the residual conversion after multiple cycles increased to 0.64 without steam and up to 0.76 with steam, demonstrating a strong synergistic benefit. us.es


Applications in Construction Materials Science

Cement and Concrete Technologies

In the realm of cement and concrete, calcium oxide is a primary ingredient, influencing everything from the initial production stages to the final performance of the concrete. globestonehills.com

This compound is the principal component of Portland cement clinker, the intermediary product in cement manufacturing. wikipedia.orgtajerin.com It is primarily derived from the thermal decomposition of calcium carbonate (limestone) in a process called calcination, which occurs at approximately 900°C. cementequipment.orgcembureau.eu This reaction releases carbon dioxide, leaving behind reactive this compound. cembureau.eu

During the sintering process in the cement kiln, at temperatures around 1,450°C, this compound reacts with silica (B1680970), alumina (B75360), and iron oxide from other raw materials like clay and sand. wikipedia.orgtajerin.com These high-temperature reactions lead to the formation of the four main clinker minerals:

Tricalcium Silicate (B1173343) (C₃S): Formed from the reaction of this compound and dicalcium silicate, it is crucial for the early strength development of cement. tajerin.comcementequipment.org

Dicalcium Silicate (C₂S): A product of the reaction between this compound and silicon dioxide, it contributes to the long-term strength of cement. tajerin.comcementequipment.org

Tricalcium Aluminate (C₃A): Formed from this compound and aluminum oxide, this mineral plays a significant role in the initial setting of the cement. tajerin.comcementequipment.org

Tetracalcium Aluminoferrite (C₄AF): A combination of this compound, aluminum oxide, and iron oxide, it acts as a fluxing agent, reducing the clinker formation temperature. tajerin.com

The proportion of this compound in the raw mix is critical. A high proportion ensures good binding properties and strength development. tajerin.com The Lime Saturation Factor (LSF) is a key parameter used to control the ratio of CaO to other oxides, ensuring the formation of the desired clinker phases. sapub.org An LSF greater than 100% can lead to the presence of uncombined or "free lime," which can cause undesirable expansion in the final concrete. jmaterenvironsci.com

Key Reactions in Clinker Formation Involving this compound
ReactionApproximate TemperatureProductSignificance in Cement
CaCO₃ → CaO + CO₂~900°CThis compound (Lime)Primary reactive component for clinker minerals. cementequipment.orgcembureau.eu
2CaO + SiO₂ → Ca₂SiO₄~1200°CDicalcium Silicate (C₂S or Belite)Contributes to long-term strength. tajerin.comcementequipment.org
3CaO + Al₂O₃ → Ca₃Al₂O₆~1350°CTricalcium Aluminate (C₃A)Influences setting time. tajerin.comcementequipment.org
CaO + Ca₂SiO₄ → Ca₃SiO₅~1450°CTricalcium Silicate (C₃S or Alite)Responsible for early strength. tajerin.comcementequipment.org

When this compound is hydrated, it forms calcium hydroxide (B78521) (slaked lime), a key binder in traditional mortars and plasters. globestonehills.comansi.org The addition of hydrated lime to cement-based mortars improves several properties. It enhances water retention, which ensures better hydration of the cement particles and improves workability for the mason. wienerberger.co.uk The presence of lime also introduces air voids, which can increase the mortar's ability to accommodate movement and may improve its resistance to freeze-thaw cycles. wienerberger.co.uk

The "free lime" content in hydraulic limes can contribute to positive attributes like flexibility and a degree of self-healing in mortars over very long periods. buildingconservation.com Hot-mixed lime mortars, created by mixing quicklime (B73336) directly with sand and water, generate heat that is believed to create a more durable mortar due to microstructural changes. buildingconservation.com

This compound is a crucial raw material in the production of Autoclaved Aerated Concrete (AAC). dlhlime.comaxflow.com In AAC production, fine-ground quartz, this compound (as quicklime), cement, and an expansion agent (like aluminum powder) are mixed with water. The reaction of this compound with water generates heat, and its reaction with aluminum powder produces hydrogen gas, causing the mixture to expand and create a lightweight, porous structure. cementwapnobeton.plhess-aac.com During autoclaving (steam curing at high pressure), the this compound reacts with the silica to form calcium silicate hydrates (CSH), primarily tobermorite, which gives AAC its structural strength. dlhlime.comcementwapnobeton.pl

In the field of alkali-activated materials (AAMs), which are seen as a more sustainable alternative to traditional cement, this compound can be incorporated as an additive or an activator. d-nb.inforesearchgate.net The inclusion of CaO can accelerate the reaction kinetics, reduce setting times, and often leads to higher early-age compressive strength. d-nb.infodntb.gov.ua Research indicates that incorporating up to 5% CaO can be effective in improving the properties of AAMs, such as decreasing water absorption and increasing resistance to chemical attack. researchgate.netdntb.gov.ua However, the effect of CaO depends on various factors, including its proportion, the type of precursor material, and curing conditions. d-nb.infodntb.gov.ua

Soil Stabilization and Geotechnical Engineering

This compound, in the form of quicklime, is widely used in geotechnical engineering to improve the properties of problematic soils, particularly clay-containing soils. superplasticizers.comwikipedia.org

Improvement of Clay-Containing Soil Load-Carrying Capacity

The addition of this compound to wet, clayey soils initiates several immediate and long-term improvements. mintekresources.comcalcinor.com Fine-grained soils with a plasticity index above 10 are generally considered suitable for lime treatment. globalroadtechnology.com

Drying: Quicklime reacts exothermically with the moisture present in the soil, a process known as hydration. This reaction chemically binds water to form calcium hydroxide and also generates significant heat, which evaporates additional moisture. mintekresources.comcalcinor.comglobalroadtechnology.com This drying effect rapidly improves the soil's workability, allowing for easier compaction.

Modification: Immediately following the addition of lime, a cation exchange process occurs. Calcium ions (Ca²⁺) from the dissociated lime replace the weaker cations (like sodium, Na⁺) on the surface of the clay particles. calcinor.comjmaterenvironsci.com This leads to flocculation and agglomeration of the fine clay particles, changing the soil's texture from plastic to more granular and friable. globalroadtechnology.comresearchgate.net This modification reduces the soil's plasticity index and its potential to shrink and swell. globalroadtechnology.com

Stabilization: Over a longer period, pozzolanic reactions occur. The high pH environment (above 12.4) created by the calcium hydroxide dissolves the silica and alumina present in the clay minerals. jmaterenvironsci.comresearchgate.net These dissolved silicates and aluminates then react with the calcium from the lime to form cementitious compounds like calcium-silicate-hydrates (CSH) and calcium-aluminate-hydrates (CAH). mintekresources.comglobalroadtechnology.comresearchgate.net These compounds bind the soil particles together, forming a strong and durable matrix that significantly increases the soil's load-bearing capacity and strength. globalroadtechnology.comcalcinor.com

Research has shown that adding 2% to 6% of this compound by dry weight of the soil can effectively stabilize silty, swelling clays, leading to a notable increase in unconfined compressive strength. globalroadtechnology.commst.edu

Effects of this compound on Clay Soil Properties
EffectMechanismTimescaleResulting Improvement
DryingExothermic hydration of CaO with soil moisture.ImmediateReduced moisture content, improved workability. mintekresources.comcalcinor.com
ModificationCation exchange (Ca²⁺ replaces weaker cations), leading to flocculation.Immediate to HoursReduced plasticity, reduced shrink-swell potential, improved texture. mintekresources.comglobalroadtechnology.com
StabilizationPozzolanic reactions forming CSH and CAH gels.Long-term (Days to Months)Increased strength and load-bearing capacity, improved durability. globalroadtechnology.comresearchgate.netcalcinor.com

Reaction Mechanisms in Soil Stabilization

The stabilization of soil with lime involves a sequence of chemical reactions. The initial cation exchange and flocculation are physicochemical processes that provide immediate improvement. researchgate.nettrb.org However, the long-term strength gain is attributed to the pozzolanic reactions. jmaterenvironsci.com

The fundamental chemical reactions can be summarized as:

Hydration: CaO + H₂O → Ca(OH)₂ + Heat

Dissociation: Ca(OH)₂ → Ca²⁺ + 2(OH)⁻

Silica & Alumina Dissolution (High pH): The hydroxyl ions (OH⁻) attack the structure of the clay minerals, releasing silica (SiO₂) and alumina (Al₂O₃).

Pozzolanic Reactions:

Ca²⁺ + SiO₂ + H₂O → CaO-SiO₂-H₂O (Calcium Silicate Hydrate - CSH) researchgate.net

Ca²⁺ + Al₂O₃ + H₂O → CaO-Al₂O₃-H₂O (Calcium Aluminate Hydrate - CAH) researchgate.net

These newly formed hydrates crystallize and interlock, cementing the soil particles and creating a rigid, stable material with significantly enhanced engineering properties. trb.orgresearchgate.net

Agricultural Science and Soil Remediation

Soil pH Management and Amendment

The management of soil pH is a cornerstone of successful agriculture, as it directly influences nutrient availability, microbial activity, and the presence of toxic elements in the soil. Calcium oxide is a potent material for amending soil pH, particularly in acidic soils.

Acidic soils, characterized by a pH below 7.0, are a significant constraint on crop productivity in many regions worldwide. High soil acidity can lead to deficiencies in essential plant nutrients such as phosphorus, potassium, calcium, and magnesium, while increasing the solubility and potential toxicity of elements like aluminum and manganese.

This compound is a highly effective liming material used to neutralize soil acidity. When applied to soil, it reacts with water to form calcium hydroxide (B78521) [Ca(OH)₂], which then dissociates into calcium (Ca²⁺) and hydroxide (OH⁻) ions. The hydroxide ions react with and neutralize the excess hydrogen ions (H⁺) responsible for acidity, thereby raising the soil pH. This chemical reaction creates a more favorable environment for a wide range of crops that thrive in a neutral to slightly acidic pH range (typically 6.0 to 7.0).

The benefits of neutralizing acidic soils with this compound include:

Improved Nutrient Availability: By raising the soil pH, this compound enhances the availability of essential macronutrients like nitrogen, phosphorus, and potassium, making them more accessible for plant uptake.

Enhanced Microbial Activity: A neutral soil pH promotes the activity of beneficial soil microorganisms. These microbes are crucial for processes like organic matter decomposition and nitrogen fixation in legumes, which contribute to soil fertility.

Improved Soil Structure: The addition of calcium can improve soil structure by promoting the aggregation of soil particles. This leads to better aeration, water infiltration, and root penetration.

This compound is recognized for its high neutralizing value (NV), which is a measure of a liming material's ability to neutralize acidity compared to pure calcium carbonate (CaCO₃), which has an NV of 100%. Pure this compound has a calcium carbonate equivalent (CCE) of 179%, making it one of the most effective liming materials on a weight basis. This allows for a more rapid change in soil pH when desired.

Table 1: Comparison of Common Liming Materials

Liming Material Chemical Formula Calcium Carbonate Equivalent (CCE) (%)
This compound CaO 179
Calcium Hydroxide Ca(OH)₂ 136
Calcitic Limestone CaCO₃ 100
Dolomitic Limestone CaMg(CO₃)₂ ~95-108

Data sourced from multiple agricultural extension resources.

Plant Stress Mitigation and Growth Enhancement

Beyond its primary role in pH correction, this compound contributes to enhancing plant growth and mitigating the effects of specific environmental stresses, such as heavy metal contamination.

Cadmium (Cd) is a non-essential heavy metal that is highly toxic to plants, causing stunted growth, chlorosis, and reduced yields even at low concentrations. Research has demonstrated that the application of this compound, particularly in nanoparticle form (CaO-NPs), can induce cadmium tolerance in various crops, including mung beans (Vigna radiata).

The mechanisms by which this compound helps alleviate cadmium stress are multifaceted:

Reduced Cadmium Uptake: Calcium and cadmium ions have a similar charge and ionic radius, leading to competition for uptake by plant roots. The presence of higher calcium concentrations in the soil can reduce the absorption and translocation of cadmium from the roots to the shoots.

Enhanced Antioxidant Defense: Cadmium toxicity induces oxidative stress in plants by promoting the generation of reactive oxygen species (ROS), which damage cell structures. Studies have shown that treatment with this compound nanoparticles significantly increases the activity of antioxidant enzymes such as catalase (CAT), peroxidase (POD), and superoxide (B77818) dismutase (SOD). These enzymes help scavenge ROS, protecting the plant from oxidative damage.

Improved Physiological and Biochemical Parameters: In studies on mung beans under cadmium stress, the combined application of this compound nanoparticles and farmyard manure led to significant improvements in plant height, vitamin C content, and gas exchange parameters. It also resulted in a decrease in stress markers like malondialdehyde (MDA) and hydrogen peroxide.

Table 2: Effect of this compound Nanoparticles (CaO-NPs) and Farmyard Manure (FM) on Mung Bean Growth under Cadmium Stress

Treatment Plant Height Improvement (%) Hydrogen Peroxide Reduction (%) Malondialdehyde (MDA) Reduction (%)
20 mg/L CaO-NPs + 2% FM 27.4 42.2 64.0

Data from a study on Vigna radiata L. under cadmium stress, compared to the positive control.

This compound's role in adjusting soil pH is intrinsically linked to nutrient retention and availability. By creating optimal pH conditions, it ensures that essential nutrients are in a chemical form that plants can readily absorb.

The interaction between calcium and phosphorus is particularly significant in soil fertility. While high concentrations of calcium in alkaline soils can lead to the formation of insoluble calcium phosphate (B84403) compounds, thereby reducing phosphorus availability, the application of this compound in acidic soils has a different effect. By neutralizing acidity, it reduces the fixation of phosphorus by aluminum and iron oxides, which is a major issue in low-pH soils. This makes phosphorus more available for plant uptake.

Furthermore, research indicates that calcium can play a role in phosphorus recycling and management. In agricultural systems with high phosphorus inputs, such as from manure application, there is a risk of phosphorus loss through runoff and leaching, which can lead to environmental issues like eutrophication. Calcium compounds can be used to trap soluble phosphorus. For instance, when runoff water passes through a system containing a calcium source, the soluble calcium can immobilize the phosphorus by forming calcium phosphate, which is less mobile. This captured phosphorus can potentially be recovered and reapplied as a fertilizer.

Potential as a Carrier for Agrochemicals

This compound also finds application in agriculture as a carrier or diluent for certain agrochemicals. Its alkaline nature and physical properties make it suitable for formulation with specific pesticides. Historically and in certain applications, it is a component in well-known fungicides like the Bordeaux mixture (copper sulfate (B86663) and lime) and lime-sulfur. In these mixtures, the lime helps to neutralize the acidity of other components and acts as a carrier that facilitates the uniform application and adherence of the active ingredient to the plant surfaces.

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Aluminum Al
Boron B
Cadmium Cd
Cadmium Chloride CdCl₂
Calcium Ca
Calcium Carbonate CaCO₃
Calcium Hydroxide Ca(OH)₂
This compound CaO
Calcium Phosphate Ca₃(PO₄)₂
Calcium Sulfate CaSO₄
Carbon Dioxide CO₂
Copper Sulfate CuSO₄
Dicalcium Phosphate CaHPO₄
Gypsum CaSO₄·2H₂O
Hydrogen H
Hydrogen Peroxide H₂O₂
Iron Fe
Iron Oxides Fe₂O₃, FeO, Fe₃O₄
Magnesium Mg
Magnesium Carbonate MgCO₃
Malondialdehyde C₃H₄O₂
Manganese Mn
Molybdenum Mo
Nitrogen N
Octacalcium Phosphate Ca₈H₂(PO₄)₆·5H₂O
Phosphorus P
Potassium K
Sodium Na
Sulfur S

Biomedical and Pharmaceutical Research with Calcium Oxide Nanoparticles

Antimicrobial Efficacy and Mechanisms

Inorganic antimicrobial agents like calcium oxide nanoparticles are increasingly investigated for controlling microorganisms. chalcogen.ro CaO nanoparticles are recognized for their inherent antimicrobial activity and are considered safe for humans and animals. globalresearchonline.netnanografi.com Their effectiveness stems from a high surface-area-to-volume ratio, which facilitates strong interaction with microbial cells. rsc.org

Research has consistently shown that this compound nanoparticles exhibit significant antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. jcu.czrsc.org Studies have demonstrated their efficacy against pathogenic bacteria such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. frontiersin.orgmdpi.comresearchgate.netmdpi.com

The antibacterial action is often dose-dependent, with higher concentrations of CaO nanoparticles leading to larger zones of inhibition. frontiersin.orgmdpi.com For instance, CaO nanoparticles synthesized from Ficus carica showed varied inhibition zones against several bacteria, with P. aeruginosa being the most susceptible. mdpi.com Similarly, nanoparticles derived from shrimp shells were effective against both E. coli and S. aureus, with a minimum inhibitory concentration (MIC) of 10 µg/ml. rsc.org Another study found the MIC for CaO nanoparticles against Pseudomonas aeruginosa and Staphylococcus epidermidis to be within the range of 2-8 mM. nih.gov The bactericidal effect can be quite potent, with some studies reporting a 99.99% reduction in E. coli. mdpi.com

Table 1: Antibacterial Efficacy of this compound Nanoparticles Against Various Pathogens

Bacterial StrainTypeFindingReference
Pseudomonas aeruginosaGram-NegativeInhibition Zone: 28 ± 1.0 mm mdpi.com
Staphylococcus aureusGram-PositiveInhibition Zone: 23 ± 0.3 mm mdpi.com
Klebsiella pneumoniaeGram-NegativeInhibition Zone: 18 ± 0.9 mm mdpi.com
Proteus vulgarisGram-NegativeInhibition Zone: 13 ± 1.6 mm mdpi.com
Escherichia coliGram-NegativeInhibition Zone: 11 ± 0.5 mm mdpi.com
Escherichia coliGram-NegativeMIC: 150 µg/ml; MBC: 150 µg/ml nih.gov
Staphylococcus epidermidisGram-PositiveMIC: 150 µg/ml; MBC: 200 µg/ml nih.gov
Streptococcus mutansGram-PositiveShowed dose-dependent increase in antimicrobial activity. jneonatalsurg.com
Enterococcus faecalisGram-PositiveExhibited greater resistance compared to S. mutans. jneonatalsurg.com

In addition to their antibacterial effects, CaO nanoparticles have demonstrated significant antifungal properties. frontiersin.orgresearchgate.net They have been shown to be effective against the pathogenic yeast Candida albicans, a common cause of fungal infections in humans. frontiersin.orgresearchgate.netnih.gov Research indicates that the antifungal activity is also dose-dependent. jneonatalsurg.comjneonatalsurg.com

One study reported the minimum inhibitory concentration (MIC) of CaO nanoparticles against Candida albicans as 200 µg/ml and the minimum fungicidal concentration (MFC) as 250 µg/ml. nih.gov Another investigation found the MIC for Candida tropicalis to be in the 2-8 mM range. nih.gov The incorporation of calcium nanoparticles into fluoride (B91410) toothpaste has been shown to enhance its antifungal efficacy against C. albicans. jneonatalsurg.comjneonatalsurg.com

Table 2: Antifungal Efficacy of this compound Nanoparticles

Fungal StrainFindingReference
Candida albicansMIC: 200 µg/ml nih.gov
Candida albicansMFC: 250 µg/ml nih.gov
Candida tropicalisMIC: 2-8 mM nih.gov

The primary antimicrobial mechanism of this compound nanoparticles is attributed to the generation of reactive oxygen species (ROS). jcu.cznih.gov ROS, such as superoxide (B77818) radicals (O₂⁻), induce oxidative stress, which is detrimental to microbial cells. mdpi.comnih.gov The formation of these reactive species is enhanced on the nanoparticle surface, particularly in an alkaline environment created by the hydration of CaO. rsc.org

This oxidative stress leads to mechanical damage and disruption of the cell membrane. mdpi.comnih.gov The interaction of CaO nanoparticles with the bacterial cell wall can lead to its degradation, causing the leakage of intracellular components and ultimately, cell death. jcu.czmdpi.com Another proposed mechanism involves the release of Ca²⁺ ions from the nanoparticles, which can pass through the bacterial membrane and disrupt cellular functions. mdpi.com The generation of ROS can also lead to the peroxidation of lipids and the degradation of proteins, further compromising the integrity of the microbial cell. jneonatalsurg.comacs.org

Beyond their direct microbicidal effects, this compound nanoparticles have demonstrated the ability to inactivate microbial endotoxins. chalcogen.roglobalresearchonline.netnanografi.comnanografi.com Endotoxins are lipopolysaccharides found in the outer membrane of Gram-negative bacteria, which can cause strong immune responses. The mechanism for endotoxin (B1171834) removal is linked to the alkaline conditions created by CaO, which can induce flocculation and precipitation of these negatively charged organic molecules. mdpi.com

Advanced Drug Delivery System Concepts

The unique characteristics of CaO nanoparticles make them promising candidates for the development of advanced drug delivery systems. nanografi.com

This compound nanoparticles are being explored as potential drug delivery agents due to their biocompatibility, porosity, and ability to act as carriers for therapeutic molecules. chalcogen.ronanografi.comnano-ntp.comijpsr.com Their nano-scale size allows them to penetrate cellular barriers, potentially enabling more effective and targeted drug delivery. nano-ntp.comresearchgate.net The porous nature of CaO nanoparticles provides a high surface area for loading drugs, and their biocompatibility suggests they could be a safe vehicle for transport within the body. nanografi.comijpsr.com This makes them suitable for applications in various therapies, including the synaptic delivery of chemotherapeutic agents and gene transfection. nanografi.comnanografi.comijpsr.comrsc.org Research has also focused on functionalizing the surface of CaO nanoparticles, for example by using polyvinyl alcohol (PVA) as a stabilizing agent, to enhance their utility in biomedical applications. researchgate.net

Synaphic Delivery of Chemotherapeutic Agents

This compound nanoparticles (CaO NPs) have been identified as potential candidates for the synaphic delivery of chemotherapeutic agents. globalresearchonline.netresearchgate.netmdpi.comnanografi.com This potential is attributed to their distinct structural and optical properties. globalresearchonline.netmdpi.comnanografi.com The unique characteristics of CaO NPs, including their high surface area and reactivity, make them suitable for investigation as carriers in advanced drug delivery systems. researchgate.netnanografi.com Their biocompatibility and porous nature are also considered valuable attributes for applications in drug and gene transfection. mdpi.comnanografi.comnanografi.com While the literature points to their prospective use in this field, the specific mechanisms and detailed findings of CaO NPs in the synaphic transport of chemotherapy drugs are an emerging area of research. researchgate.net

Applications in Phototherapy

The unique optical and structural properties of this compound nanoparticles suggest their utility in phototherapy applications. globalresearchonline.netmdpi.comnanografi.com Specifically, they have been noted as potential agents for both photodynamic and photo-thermal therapies. globalresearchonline.netresearchgate.netnanografi.com

This compound nanoparticles are considered promising for use in photodynamic therapy (PDT). globalresearchonline.netresearchgate.netmdpi.comnanografi.com This application leverages their specific optical characteristics. globalresearchonline.net In a related investigation, a nanoplatform combining calcium peroxide (CaO₂) nanoparticles with melanin (B1238610) nanoparticles was developed for a multi-modal therapy that includes PDT. acs.org This system was found to alleviate tumor hypoxia and amplify the generation of reactive oxygen species (ROS), which is a critical mechanism in photodynamic therapy. acs.org The ability to enhance ROS production under irradiation highlights the potential of calcium-based nanoparticles in photosensitizer-based treatments. acs.org

Similar to PDT, the potential of CaO NPs in photo-thermal therapy (PTT) is linked to their inherent structural and optical properties. globalresearchonline.netresearchgate.netmdpi.comnanografi.com PTT relies on agents that can convert light energy into heat to ablate cancerous cells. A multi-stimulus nanoplatform, which included calcium peroxide (CaO₂) nanoparticles, demonstrated a combined therapeutic effect that incorporated PTT alongside photodynamic and chemodynamic therapies. acs.org This research illustrates the capacity of calcium-based nanomaterials to contribute to light-activated therapeutic strategies. acs.org

Tissue Interaction and Biomedical Material Compatibility

The interaction of this compound nanoparticles with biological tissues is a key area of investigation for determining their compatibility and potential applications in biomedical materials.

Histological studies have been conducted to assess the impact of CaO NP administration on epithelial tissues. In one study involving male Wister rats, the oral administration of CaO NPs over two months resulted in observable changes in the oral mucosa and tongue. nanobe.orgresearchgate.net The research involved a histomorphometric analysis of tissue samples to measure changes in epithelial thickness, papilla length, and the number of blood vessels. nanobe.orgmmu.ac.uk

The findings indicated that CaO nanoparticle administration was associated with epithelial atrophy and a reduction in vascularization in both buccal and tongue mucosa. nanobe.orgresearchgate.netmmu.ac.uk A histological examination of the buccal mucosa revealed a gradual decrease in the thickness of the epithelium and an increase in keratinization of the superficial layer as the concentration of CaO NPs increased. mmu.ac.uksemanticscholar.org Similarly, the tongue tissue showed a decrease in epithelial thickness, filiform papillae length, and the number of blood vessels with higher doses of the nanoparticles. mmu.ac.uk The most significant effects were noted at the highest tested concentration. nanobe.orgresearchgate.net

Table 1: Histomorphometric Analysis of Rat Tongue Epithelium After CaO NP Administration

ParameterControl Group (Untreated)25 mg/kg CaO NPs50 mg/kg CaO NPs100 mg/kg CaO NPs
Epithelial Thickness (μm) 557.9 ± 31.24Not specifiedNot specified397.8 ± 67.33
Filiform Length (μm) Data not specifiedNo significant effectData not specifiedData not specified
Number of Blood Vessels Data not specifiedNo significant effectData not specifiedData not specified
Data sourced from a study on male Wister rats over a two-month period. researchgate.netmmu.ac.uksemanticscholar.org

The synthesis of this compound nanoparticles from natural and waste biomaterials is a growing field of interest, offering sustainable and cost-effective production methods. These biomaterial-derived nanoparticles are being explored for various applications.

Researchers have successfully synthesized CaO NPs using agro-waste and plant sources. mdpi.com One method involves the direct thermal decomposition of calcium carbonate from sources like chicken eggshells. mdpi.com Another green synthesis approach uses plant extracts, such as papaya leaf extract, as a reducing agent for a calcium precursor like calcium nitrate (B79036). mdpi.com In one study, CaO NPs biosynthesized from both eggshells and papaya leaf extract were formulated into intracanal medicaments for dental applications. mdpi.com

Other biomaterials investigated for CaO NP synthesis include cassava peels and leaves. espublisher.com A study demonstrated that CaO NPs derived from cassava peels exhibited significant phytotoxic effects, suggesting their potential use in novel herbicide formulations. espublisher.com Clamshells of Venus antiqua have also been used as a source to produce CaO nanoparticles, which were then incorporated into poly(lactic acid)/d-limonene films, conferring excellent antimicrobial properties to the nanocomposite material. acs.org In a related area, nanoparticles of calcium carbonate, a precursor to this compound, have been derived from eggshells for the development of enteric drug delivery systems. nih.govresearchgate.net

Table 2: Examples of Biomaterial-Derived Calcium Nanoparticle Formulations

Biomaterial SourceDerived NanoparticleFormulation/ApplicationReference
Chicken EggshellsThis compound (CaO)Component of intracanal medicament mdpi.com
Papaya Leaf ExtractThis compound (CaO)Component of intracanal medicament mdpi.com
Cassava PeelsThis compound (CaO)Potential herbicide formulation espublisher.com
Venus antiqua ClamshellsThis compound (CaO)Antimicrobial nanocomposite films acs.org
Chicken EggshellsCalcium Carbonate (CaCO₃)Enteric drug delivery tablets nih.govresearchgate.net

Industrial Processes and Chemical Manufacturing

Metallurgy and Steel Production

In the iron and steel industry, calcium oxide is a fundamental fluxing agent used in both basic oxygen steelmaking (BOS) and electric arc furnace (EAF) processes. Its primary functions are to remove impurities and to form a slag that refines the molten metal.

This compound plays a critical role in the removal of acidic impurities from molten iron, primarily silicon, phosphorus, and sulfur. calcinor.comsme-group.com These impurities negatively impact the quality and mechanical properties of the final steel product. calcinor.com During the steelmaking process, oxygen is blown through the molten iron, which oxidizes these impurities. The acidic oxides formed, such as silicon dioxide (SiO₂), phosphorus pentoxide (P₄O₁₀), and sulfur dioxide (SO₂), then react with the basic this compound. sme-group.comispatguru.com

This reaction forms stable compounds that are incorporated into the slag. For instance, silicon dioxide reacts with this compound to form calcium silicate (B1173343) (CaSiO₃), and phosphorus pentoxide reacts to form calcium phosphate (B84403) (Ca₃(PO₄)₂). calcinor.com

The desulfurization process is of particular importance for producing high-quality steel. Sulfur can cause brittleness and reduce the ductility of steel. This compound is a key desulfurizing agent, reacting with sulfur in the molten iron to form calcium sulfide (B99878) (CaS), which is then removed with the slag. mdpi.com The efficiency of desulfurization is dependent on factors such as temperature, slag basicity, and the level of mixing between the molten metal and the slag. researchgate.net The addition of this compound increases the basicity of the slag, which enhances its capacity to absorb sulfur. researchgate.net

Table 1: Reactions of this compound in Impurity Removal

Impurity OxideReactantProduct in SlagChemical Equation
Silicon Dioxide (SiO₂)This compound (CaO)Calcium Silicate (CaSiO₃)SiO₂ + CaO → CaSiO₃
Phosphorus Pentoxide (P₄O₁₀)This compound (CaO)Calcium Phosphate (Ca₃(PO₄)₂)P₄O₁₀ + 6CaO → 2Ca₃(PO₄)₂
Sulfur (S)This compound (CaO)Calcium Sulfide (CaS)S + CaO → CaS + O

The addition of this compound to the furnace is essential for the formation of a fluid slag. calcinor.com This slag is a molten mixture of oxides that floats on top of the denser molten steel. calcinor.comispatguru.com The primary components of steelmaking slag are calcium silicates and ferrites, combined with oxides of iron, aluminum, manganese, and magnesium. ispatguru.com

The functions of the slag are multifaceted. It acts as a refining agent by absorbing the impurities mentioned previously. calcinor.com It also protects the molten steel from re-oxidation by the atmosphere and acts as a thermal insulator, helping to maintain the high temperatures required for the process. calcinor.com The chemical composition and physical properties of the slag, such as its basicity and viscosity, are carefully controlled by the amount of this compound and other fluxes added. ispatguru.com A well-formed slag is crucial for efficient refining and for protecting the refractory lining of the furnace from excessive wear. sme-group.com

Pulp and Paper Industry Applications

This compound is a key chemical in the pulp and paper industry, particularly in the Kraft (sulfate) pulping process, which is the dominant method for producing wood pulp. ansi.orgcimprogetti.com

In the Kraft process, wood chips are cooked in a solution known as "white liquor," which contains sodium hydroxide (B78521) (NaOH) and sodium sulfide (Na₂S). ansi.org This process dissolves the lignin (B12514952) that binds the cellulose (B213188) fibers in the wood. After the cooking process, the resulting liquid, called "black liquor," contains the dissolved lignin and the spent cooking chemicals.

A critical part of the economic and environmental sustainability of a Kraft mill is the chemical recovery cycle. teco-inc.com In this cycle, the black liquor is concentrated and burned in a recovery boiler to produce energy and recover the inorganic chemicals. The inorganic smelt from the boiler is dissolved to form "green liquor," which is primarily a solution of sodium carbonate (Na₂CO₃) and sodium sulfide. teco-inc.com

This is where this compound plays a vital role. The green liquor is treated with this compound in a process called causticization. cimprogetti.com The this compound first reacts with water to form calcium hydroxide (Ca(OH)₂), also known as slaked lime. teco-inc.com The calcium hydroxide then reacts with the sodium carbonate in the green liquor to regenerate sodium hydroxide (the active cooking chemical) and precipitate calcium carbonate (CaCO₃). cimprogetti.comteco-inc.com

The regenerated sodium hydroxide is then recycled back to the beginning of the process as white liquor. The precipitated calcium carbonate, known as lime mud, is washed and then calcined (heated to a high temperature) in a lime kiln to regenerate this compound, which can be used again in the causticizing process. teco-inc.com This closed-loop system minimizes the need for fresh chemicals. cimprogetti.com

Table 2: Chemical Reactions in the Kraft Mill Chemical Recovery Cycle

Process StepReactantsProductsChemical Equation
SlakingThis compound (CaO), Water (H₂O)Calcium Hydroxide (Ca(OH)₂)CaO + H₂O → Ca(OH)₂
CausticizingCalcium Hydroxide (Ca(OH)₂), Sodium Carbonate (Na₂CO₃)Sodium Hydroxide (NaOH), Calcium Carbonate (CaCO₃)Ca(OH)₂ + Na₂CO₃ → 2NaOH + CaCO₃
CalcinationCalcium Carbonate (CaCO₃)This compound (CaO), Carbon Dioxide (CO₂)CaCO₃ → CaO + CO₂

This compound, and its hydrated form, calcium hydroxide, are used for pH adjustment in various stages of the pulp and paper making process. smamineral.se Maintaining the correct pH is crucial for the efficiency of bleaching and other chemical treatments. In some processes, calcium hydroxide is used to neutralize acidic chemicals in bleaching solutions. smamineral.se

While the primary lignin removal occurs during the pulping process, subsequent treatments can be used to remove residual lignin. Overliming, which involves the addition of excess this compound (as calcium hydroxide), can be used to precipitate and remove dissolved lignin from process liquors. researchgate.net This can be particularly useful in treating pre-hydrolysis liquor from dissolving pulp production, where lignin can inhibit subsequent fermentation processes. researchgate.net Research has shown that treatment with this compound can lead to a significant reduction in the lignin content of these liquors. researchgate.net

Specialized Chemical Production

Beyond its large-scale use in metallurgy and paper manufacturing, this compound serves as a precursor or reagent in the production of various other chemicals. Its basicity and reactivity are key to its utility in these applications.

This compound is used as a starting material for the production of several calcium salts. For instance, it can be reacted with hydrochloric acid to produce calcium chloride (CaCl₂) or with sulfuric acid to produce calcium sulfate (B86663) (CaSO₄). It is also used in the production of precipitated calcium carbonate (PCC), a high-purity filler and coating pigment used in the paper, plastics, and paint industries. calesdellierca.com

In some chemical processes, highly reactive micronized this compound is used as a drying agent to remove water from solvents and other organic liquids. calesdellierca.com Its ability to react exothermically with water makes it an effective desiccant.

Manufacturing of Organic Chemicals

This compound (CaO), commonly known as quicklime (B73336), serves as a significant reagent and catalyst in the synthesis of various organic chemicals. globestonehills.comtaylorandfrancis.com Its basic nature and reactivity are harnessed in several industrial processes. One of the prominent applications of this compound is in the production of biodiesel through transesterification. nih.govcncalcium.comresearchgate.net In this process, CaO acts as a heterogeneous catalyst to convert triglycerides from vegetable oils or animal fats into fatty acid methyl esters (biodiesel). nih.govresearchgate.net Catalysts derived from natural sources like eggshells and crab shells, which are primarily calcium carbonate, can be calcined to produce this compound with high catalytic activity for this purpose. nih.gov

The effectiveness of this compound as a catalyst is attributed to its basic sites. While it can be used in its pure form, its catalytic activity and stability can be enhanced through modification by incorporating other metal oxides or through functionalization with alkaline or acidic compounds. mdpi.com Beyond biodiesel production, this compound is a precursor in the manufacturing of other chemicals. For instance, it is heated with coke to produce calcium carbide (CaC₂), which is a key starting material for the synthesis of acetylene. scifun.org Acetylene, in turn, is used to produce a range of organic compounds like vinyl chloride and acrylonitrile, which are monomers for polymer production. scifun.org this compound is also utilized as a starting material for the production of calcium carbonate and calcium chloride. globestonehills.com

ApplicationRole of this compoundKey ProcessEnd Product
Biodiesel ProductionHeterogeneous CatalystTransesterificationFatty Acid Methyl Esters (Biodiesel)
Acetylene SynthesisReactantHeating with CokeCalcium Carbide (precursor to Acetylene)
Chemical SynthesisStarting MaterialVariousCalcium Carbonate, Calcium Chloride
Table 1. Role of this compound in Organic Chemical Manufacturing.

Production of Industrial Additives (e.g., Rubber Vulcanization Accelerators)

This compound is a crucial additive in the rubber industry, where it functions primarily as a desiccant or moisture scavenger during the vulcanization process. thgpvtltd.comhoyonn.comavanzarematerials.commmindustrieschem.comomanchem.com The presence of moisture in rubber compounds, originating from raw materials or the mixing process, can lead to significant defects such as porosity, bubbles, and blisters in the final product, especially during high-temperature curing. thgpvtltd.comavanzarematerials.commmindustrieschem.com

This compound counteracts this by reacting chemically and irreversibly with water to form stable calcium hydroxide (Ca(OH)₂). hoyonn.comavanzarematerials.comomanchem.com This reaction effectively removes moisture before it can vaporize and create imperfections during the curing stage. thgpvtltd.comavanzarematerials.com This is particularly critical in low-pressure curing methods, such as those used for automotive seals and gaskets, which are more susceptible to moisture-related issues. thgpvtltd.com

By ensuring a dry environment within the rubber matrix, this compound helps produce a final product with a denser, more homogeneous internal structure, a smoother surface finish, and optimized physical and mechanical properties like tensile strength and hardness. avanzarematerials.com It is often supplied as a fine powder or in an oil-coated form to improve its dispersion within the rubber compound. hoyonn.comavanzarematerials.com In addition to its role as a desiccant, this compound can also act as an acid acceptor in rubber compounds that contain chlorine, where it neutralizes hydrochloric acid (HCl) to prevent corrosion of metal parts like vulcanization molds. omanchem.com

FunctionMechanismBenefit in Rubber Vulcanization
Desiccant/Moisture ScavengerReacts with water to form calcium hydroxide (Ca(OH)₂)Prevents porosity, bubbles, and surface defects; ensures consistent quality. thgpvtltd.comavanzarematerials.com
Acid AcceptorNeutralizes acids like HCl in chlorine-containing systemsDiminishes the corrosive effect on metal molds. omanchem.com
Table 2. Functions of this compound in Rubber Production.

Other Industrial Sectors

Glass Manufacturing

This compound is a fundamental component in the production of most common types of glass, including soda-lime glass, which is used for bottles, windows, and tableware. globestonehills.com It is typically introduced into the glass melt not as CaO directly, but through the thermal decomposition of calcium carbonate (limestone) at high temperatures in the glass furnace. nordkalk.comtechmicom.com.vnck12.org

The primary roles of this compound in glass manufacturing are:

Fluxing Agent : this compound acts as a flux, which means it lowers the melting temperature of the silica (B1680970) sand, the main component of glass. globestonehills.comlbminerals.com This reduction in melting point decreases the energy consumption and, consequently, the production costs of glass manufacturing. globestonehills.com

Stabilizer : It serves as a network stabilizer, improving the chemical resistance and durability of the finished glass against weathering and chemical attack. globestonehills.comnordkalk.comtechmicom.com.vn This property enhances the longevity and performance of the glass product.

Refining Agent : During the melting process, this compound helps to remove bubbles and impurities from the molten glass, leading to a clearer and more transparent final product. globestonehills.com

The quality of the limestone used is critical, as impurities like iron oxide can impart unwanted color to the glass. For colorless glass, the limestone must have a very low iron content. techmicom.com.vn

FunctionDescriptionImpact on Glass Properties
Fluxing AgentLowers the melting temperature of the glass batch. globestonehills.comReduces energy consumption and manufacturing costs. globestonehills.com
StabilizerImproves the structural integrity of the glass network. globestonehills.comEnhances chemical resistance and durability. nordkalk.comtechmicom.com.vn
Refining AgentAids in the removal of gaseous inclusions (bubbles). Improves clarity and transparency. globestonehills.com
Table 3. Role of this compound in Glass Manufacturing.

Petroleum Industry Applications (e.g., Water Detection Pastes)

In the petroleum industry, this compound is a key ingredient in water detection pastes, also known as water-finding pastes. wikipedia.orggoogle.commccabeandsons.comasmastrade.com These pastes are used to determine the presence and depth of water at the bottom of fuel storage tanks containing petroleum products like gasoline, diesel, and kerosene. mccabeandsons.comasmastrade.comaxi-international.com Since water is denser than most petroleum products, it settles at the bottom of the tank. mccabeandsons.com

The principle behind these pastes is a distinct color change upon contact with water. The paste typically contains a mixture of this compound and an indicator dye, such as phenolphthalein or thymolphthalein, within a paste base. wikipedia.orggoogle.comgoogle.com When the paste, which is applied to a gauging rod or tape, comes into contact with water, the this compound reacts with the water to form calcium hydroxide. omanchem.com This creates an alkaline environment, causing the pH-sensitive indicator to change color dramatically—for example, from golden brown to red, or from pink to blue. axi-international.comgoogle.com The portion of the paste that contacts only the fuel remains unchanged, providing a clear line of demarcation that indicates the water level. mccabeandsons.com

ComponentFunction
This compound (CaO)Reacts with water to form calcium hydroxide, creating an alkaline environment. google.com
Indicator Dye (e.g., Phenolphthalein)Changes color in the alkaline environment created by the CaO-water reaction. wikipedia.orggoogle.com
Paste Base (e.g., Vaseline, Polyethylene (B3416737) Glycol)Acts as a carrier for the active ingredients, allowing it to be applied to a measuring device. google.com
Table 4. Components of Water Detection Pastes.

Leather Tanning Processes

This compound, in the form of hydrated lime (calcium hydroxide, Ca(OH)₂), plays a critical role in the initial stages of leather processing, specifically in the beamhouse operations. made-in-china.com Quicklime (CaO) is slaked with water to produce hydrated lime, which is then used in the liming process. made-in-china.com

The primary function of calcium hydroxide in leather tanning is as a dehairing agent. haz-map.comvandykestaxidermy.com Hides are soaked in a solution of lime and water, which is an alkaline medium. vandykestaxidermy.com This process loosens the hair from the follicles, allowing it to be easily removed mechanically. The liming process typically takes several days, during which the hides are periodically agitated. vandykestaxidermy.com

Beyond hair removal, the liming process also:

Swells the collagen fibers of the hide, preparing it for the tanning agents.

Removes certain soluble proteins and fats.

Splits the fiber bundles to give the leather the desired flexibility.

After liming, the hides undergo a deliming process to neutralize the alkalinity before the tanning stage begins. vandykestaxidermy.com While traditionally sourced from mined limestone, research is exploring the use of this compound derived from marine shell waste as a more sustainable alternative for this process. researchgate.net

Mining Applications

This compound is a widely used and essential chemical in the mining industry for several key processes. techmicom.com.vntechmicom.com.vn Its high alkalinity and reactivity are leveraged in mineral processing and environmental management. techmicom.com.vn

Key applications include:

pH Modifier in Flotation : In the processing of metallic ores, particularly sulfide ores containing copper, zinc, lead, and gold, quicklime is used to raise the pH of the mineral slurry. techmicom.com.vn This alkaline environment aids in the differential flotation process, which separates valuable minerals from gangue (waste rock). By adjusting the pH, the solubility of certain metal sulfides can be controlled, allowing for their selective recovery. techmicom.com.vn

Acid Mine Drainage (AMD) Neutralization : Mining activities can expose sulfide minerals to air and water, leading to the formation of sulfuric acid and resulting in highly acidic and metal-laden water known as acid mine drainage. techmicom.com.vntechmicom.com.vn Quicklime is highly effective at neutralizing this acidity, raising the pH of the water to safer levels before it is discharged into the environment. techmicom.com.vntechmicom.com.vn This process also causes heavy metals to precipitate out of the solution. techmicom.com.vn

Leaching Processes : In the recovery of gold and silver through cyanide leaching, quicklime is added to maintain a high pH level in the solution, which enhances the efficiency of the extraction process. techmicom.com.vn

Rock Breaking : Compressed lime cartridges utilize the exothermic properties of quicklime. When a sealed cartridge of quicklime is placed in a drilled hole in a rock and water is added, the hydration reaction generates significant heat and expansion, which can be used to break rock. wikipedia.org

ApplicationFunction of this compoundProcess
Ore ProcessingpH Modifier/RegulatorDifferential Flotation
Environmental ManagementNeutralizing AgentAcid Mine Drainage Treatment
Precious Metal ExtractionpH ModifierCyanide Leaching
Rock BreakingExothermic/Expansive AgentHydration Reaction
Table 5. Applications of this compound in the Mining Industry.

Challenges, Future Directions, and Sustainability Research in Calcium Oxide

This article explores the engineering hurdles, integration into sustainable economic models, and burgeoning research paths for the chemical compound calcium oxide (CaO). The focus remains strictly on the scientific and technical aspects outlined, providing a detailed analysis of its current challenges and future potential.

Q & A

Advanced Research Question

Synthesize CaO with controlled impurity levels (e.g., MgO, SiO₂) via co-precipitation.

Use thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to track CO₂ uptake.

Apply Langmuir adsorption models to distinguish chemisorption (CaO-CO₂) from physisorption (impurity-CO₂) .

What theoretical frameworks guide mechanistic studies of CaO’s role in heterogeneous catalysis?

Advanced Research Question
Anchor research in Brønsted-Evans-Polanyi (BEP) principles to correlate surface basicity with catalytic activity (e.g., transesterification). Use in-situ diffuse reflectance infrared Fourier-transform spectroscopy (DRIFTS) to probe intermediate species formation, validating theoretical active site models .

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